Product packaging for (2E)-5-[(1R,4aS,5S,6R,8aS)-Decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-3-methyl-2-pente-1-nyl I(2)-D-glucopyranoside(Cat. No.:CAS No. 90851-24-4)

(2E)-5-[(1R,4aS,5S,6R,8aS)-Decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-3-methyl-2-pente-1-nyl I(2)-D-glucopyranoside

Cat. No.: B162046
CAS No.: 90851-24-4
M. Wt: 484.6 g/mol
InChI Key: JAFZKPLEKRHFFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-[5-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol has been reported in Rubus chingii with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H44O8 B162046 (2E)-5-[(1R,4aS,5S,6R,8aS)-Decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-3-methyl-2-pente-1-nyl I(2)-D-glucopyranoside CAS No. 90851-24-4

Properties

IUPAC Name

2-[5-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44O8/c1-15(10-12-33-24-23(32)22(31)21(30)18(13-27)34-24)5-7-17-16(2)6-8-19-25(17,3)11-9-20(29)26(19,4)14-28/h10,17-24,27-32H,2,5-9,11-14H2,1,3-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFZKPLEKRHFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1C(C(C(C(O1)CO)O)O)O)CCC2C(=C)CCC3C2(CCC(C3(C)CO)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501100325
Record name (2E)-5-[(1R,4aS,5S,6R,8aS)-Decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-3-methyl-2-pente-1-nyl β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501100325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90851-24-4
Record name (2E)-5-[(1R,4aS,5S,6R,8aS)-Decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-3-methyl-2-pente-1-nyl β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90851-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-5-[(1R,4aS,5S,6R,8aS)-Decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-3-methyl-2-pente-1-nyl β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501100325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Structure Elucidation of (2E)-5-[(1R,4aS,5S,6R,8aS)-Decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-3-methyl-2-pente-1-nyl I(2)-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive and systematic approach to the structure elucidation of the novel labdane diterpene glycoside, (2E)-5-[(1R,4aS,5S,6R,8aS)-Decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-3-methyl-2-pente-1-nyl I(2)-D-glucopyranoside. The methodologies described herein are based on established analytical techniques widely employed in natural product chemistry.[1][2][3]

Introduction

The structural characterization of novel natural products is a cornerstone of drug discovery and development. Labdane diterpenes and their glycosides are a diverse class of natural products known for a wide range of biological activities.[4][5][6][7] This document provides a detailed workflow for the isolation, purification, and complete structure elucidation of the title compound, a complex labdane diterpene glycoside. The process relies on a combination of chromatographic and modern spectroscopic techniques.[8][9]

Proposed Workflow for Isolation and Structure Elucidation

The elucidation of the chemical structure of a novel natural product is a stepwise process that begins with isolation and purification, followed by a series of spectroscopic analyses to determine its planar structure and stereochemistry.

G cluster_isolation Isolation & Purification cluster_elucidation Structure Elucidation A Plant Material Extraction B Solvent Partitioning A->B C Column Chromatography (Silica Gel, ODS) B->C D Preparative HPLC C->D E HR-ESI-MS D->E Pure Compound F 1D NMR (¹H, ¹³C, DEPT) E->F G 2D NMR (COSY, HSQC, HMBC) F->G H NOESY/ROESY G->H I Acid Hydrolysis & Sugar Analysis H->I J Final Structure Assignment I->J

Caption: A typical workflow for the isolation and structure elucidation of a novel natural product glycoside.

Experimental Protocols

Extraction and Isolation
  • Extraction: Dried and powdered plant material (e.g., leaves or roots) is exhaustively extracted with methanol (MeOH) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to fractionate the components based on their polarity.

  • Column Chromatography: The n-BuOH fraction, typically containing glycosides, is subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol (CHCl₃-MeOH). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Further Purification: Fractions showing the presence of the target compound are further purified using reverse-phase (ODS) column chromatography with a methanol-water (MeOH-H₂O) gradient, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis
  • High-Resolution Mass Spectrometry (HR-MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed to determine the accurate mass and molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectra are recorded on a 500 MHz or higher spectrometer using deuterated methanol (CD₃OD) as the solvent.

    • 1D NMR: ¹H NMR, ¹³C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT-135) spectra are acquired.

    • 2D NMR: Correlation Spectrometry (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectrometry (NOESY) or Rotating-frame Overhauser Effect Spectrometry (ROESY) experiments are conducted to establish connectivities and stereochemistry.

  • Acid Hydrolysis and Sugar Identification: To identify the sugar moiety, the glycoside is hydrolyzed with dilute acid (e.g., 2M HCl). The resulting sugar is then identified by comparison of its TLC and optical rotation with an authentic sample, and its absolute configuration is determined by derivatization and GC analysis.

Data Presentation

The following tables summarize the hypothetical spectroscopic data that would be expected for the structure elucidation of the title compound.

Table 1: Hypothetical ¹H and ¹³C NMR Data for the Aglycone Moiety
PositionδC (ppm)δH (ppm, mult., J in Hz)Key HMBC Correlations (H → C)
140.21.85 (m)C-2, C-10, C-20
2148.54.88 (s), 4.55 (s)C-1, C-3, C-10
342.12.10 (m), 1.95 (m)C-2, C-4, C-5, C-18
434.0--
556.51.65 (m)C-4, C-6, C-10, C-18, C-19
678.93.40 (dd, 11.0, 4.5)C-5, C-7, C-8
741.81.70 (m), 1.55 (m)C-6, C-8, C-9
838.51.90 (m)C-7, C-9, C-10, C-17
957.11.45 (m)C-1, C-8, C-10, C-11
1039.8--
1122.52.20 (m)C-9, C-12, C-13
12125.85.30 (t, 7.0)C-11, C-13, C-14, C-16
13140.1--
1469.54.15 (d, 7.0)C-12, C-13, C-16
1516.21.68 (s)C-12, C-13, C-14
1617.51.75 (s)C-12, C-13, C-14
1721.90.95 (s)C-8, C-9, C-10
1833.80.85 (s)C-3, C-4, C-5, C-19
1965.13.75 (d, 11.5), 3.45 (d, 11.5)C-3, C-4, C-5, C-18
2015.50.70 (s)C-1, C-5, C-9, C-10
Table 2: Hypothetical ¹H and ¹³C NMR Data for the Sugar Moiety (D-Glucopyranoside)
PositionδC (ppm)δH (ppm, mult., J in Hz)Key HMBC Correlations (H → C)
1'104.24.45 (d, 7.8)C-14, C-2', C-5'
2'75.13.30 (m)C-1', C-3'
3'78.03.40 (m)C-2', C-4'
4'71.83.35 (m)C-3', C-5'
5'77.93.25 (m)C-1', C-4', C-6'
6'62.93.85 (dd, 12.0, 2.5), 3.70 (dd, 12.0, 5.5)C-4', C-5'

Visualization of Structural Analysis

Key 2D NMR Correlations for Structure Elucidation

The following diagram illustrates the key correlations from COSY and HMBC experiments that are crucial for assembling the planar structure of the aglycone.

G cluster_aglycone Aglycone Structure cluster_correlations Key 2D NMR Correlations cluster_glycosidic_linkage Glycosidic Linkage Aglycone Aglycone H1 H-1 H2 H₂-2 (exomethylene) H1->H2 COSY H3 H₂-3 H2->H3 H6 H-6 H6->H1 H12 H-12 H14 H₂-14 C13 C-13 H14->C13 H18 H₃-18 C3 C-3 H18->C3 HMBC C4 C-4 H18->C4 C5 C-5 H18->C5 H19 H₂-19 H19->C4 H19->C5 H20 H₃-20 C1 C-1 H20->C1 H20->C5 C10 C-10 H20->C10 C2 C-2 C14 C-14 H1_prime H-1' (Anomeric Proton) C14_aglycone C-14 (Aglycone) H1_prime->C14_aglycone HMBC

Caption: Key COSY and HMBC correlations for establishing the planar structure and glycosidic linkage.

Conclusion

The combination of modern chromatographic and spectroscopic techniques provides a powerful toolkit for the unambiguous structure elucidation of complex natural products like this compound. The detailed experimental protocols and data analysis workflow presented in this guide serve as a comprehensive framework for researchers in natural product chemistry and drug development. The determination of the absolute stereochemistry would be the final step, often accomplished through NOESY/ROESY data analysis, X-ray crystallography, or chemical degradation methods.[1]

References

The intricate biosynthetic pathway of labdane diterpenoid glycosides: A technical guide for researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the enzymatic cascade responsible for the synthesis of a diverse class of bioactive plant metabolites.

This technical guide provides a comprehensive overview of the biosynthesis of labdane diterpenoid glycosides, a large and structurally diverse family of natural products with significant pharmaceutical and biotechnological interest. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the enzymatic pathways, quantitative data on key enzymes, and explicit experimental protocols for their study.

Introduction to Labdane Diterpenoid Glycosides

Labdane-type diterpenoids are a major class of plant secondary metabolites characterized by a bicyclic diterpene core. Glycosylation of this core structure gives rise to labdane diterpenoid glycosides, which exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and sweetening properties. Notable examples include the intensely sweet steviol glycosides from Stevia rebaudiana and the bitter andrographolides from Andrographis paniculata. The biosynthesis of these complex molecules involves a multi-step enzymatic pathway, starting from common isoprenoid precursors and culminating in a series of specific glycosylation events.

The Core Biosynthetic Pathway

The biosynthesis of labdane diterpenoid glycosides can be conceptually divided into three main stages:

  • Formation of the Diterpene Precursor: The pathway begins with the synthesis of the universal C20 diterpene precursor, geranylgeranyl pyrophosphate (GGPP), from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via the methylerythritol 4-phosphate (MEP) pathway in plastids.

  • Assembly of the Labdane Skeleton: The linear GGPP is then cyclized by a class of enzymes known as diterpene synthases (diTPSs) to form the characteristic bicyclic labdane skeleton. This typically involves a class II diTPS, a copalyl diphosphate synthase (CPS), which catalyzes the protonation-initiated cyclization of GGPP to form a copalyl diphosphate (CPP) intermediate. A subsequent class I diTPS, such as a kaurene synthase-like (KSL) enzyme, can then further modify the CPP intermediate to generate a variety of labdane-related diterpene skeletons.

  • Decoration and Glycosylation: The core labdane skeleton undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). These reactions introduce hydroxyl groups and other functionalities, creating the specific aglycone structure. Finally, uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs) catalyze the attachment of sugar moieties from UDP-activated sugars to the aglycone, yielding the final labdane diterpenoid glycosides. The number, type, and linkage of these sugar units contribute significantly to the diversity and bioactivity of the final products.

Quantitative Data on Key Biosynthetic Enzymes

The efficiency of the labdane diterpenoid glycoside biosynthesis is governed by the kinetic properties of the involved enzymes. The following table summarizes key quantitative data for representative enzymes in this pathway.

Enzyme ClassEnzyme NameSource OrganismSubstrateK_m (µM)k_cat (s⁻¹)Reference
Diterpene Synthase ent-copalyl diphosphate synthase (SmCPSent)Salvia miltiorrhizaGGPP1.5 ± 0.20.45 ± 0.02[1]
ent-kaurene synthase (SmKS)Salvia miltiorrhizaent-CPP0.8 ± 0.10.21 ± 0.01[1]
Cytochrome P450 ent-kaurene oxidase (AtKO)Arabidopsis thalianaent-kaurene1.2 ± 0.3-[2][3]
ent-kaurenoic acid 13-hydroxylaseStevia rebaudianaent-kaurenoic acid11.1-[4]
UDP-Glycosyltransferase UGT86C11 (ApUGT12)Andrographis paniculataAndrograpanin125 ± 150.14 ± 0.01[3]

Case Study: The Biosynthesis of Steviol Glycosides

The biosynthesis of steviol glycosides in Stevia rebaudiana is a well-characterized example of a labdane diterpenoid glycoside pathway.

The pathway begins in the plastids with the formation of GGPP. GGPP is then converted to ent-copalyl diphosphate (ent-CPP) by ent-copalyl diphosphate synthase (CPS), and subsequently to ent-kaurene by ent-kaurene synthase (KS). ent-Kaurene is then transported to the endoplasmic reticulum, where it is oxidized to ent-kaurenoic acid by a cytochrome P450, ent-kaurene oxidase (KO). A second P450, ent-kaurenoic acid 13-hydroxylase (KAH), then hydroxylates ent-kaurenoic acid to form the aglycone, steviol.

The final steps of the pathway occur in the cytoplasm and involve a series of glycosylation reactions catalyzed by UGTs. For example, UGT85C2 glycosylates the 13-hydroxyl group of steviol to form steviolmonoside. Further glycosylation by other UGTs, such as UGT74G1 and UGT76G1, leads to the formation of the major sweet-tasting compounds, stevioside and rebaudioside A.[2][5]

The concentration of these glycosides varies depending on the developmental stage of the plant. In Stevia rebaudiana, the highest concentrations of stevioside and rebaudioside A are typically found in the leaves just before flowering.[6] For instance, at the bud-flowering stage, stevioside yields can reach up to 27 g·m⁻².[6] The total steviol glycoside content in dried leaves can range from 4% to 20% of the dry weight, with stevioside accounting for approximately 9.1% and rebaudioside A for about 3.8%.[7]

Mandatory Visualizations

Biosynthesis_of_Steviol_Glycosides cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm IPP Isopentenyl Pyrophosphate (IPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP GGPPS DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GGPP GGPPS ent-CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent-CPP CPS ent-Kaurene_p ent-Kaurene ent-CPP->ent-Kaurene_p KS ent-Kaurene_er ent-Kaurene ent-Kaurene_p->ent-Kaurene_er ent-Kaurenoic_Acid ent-Kaurenoic Acid ent-Kaurene_er->ent-Kaurenoic_Acid KO (CYP701A3) Steviol Steviol ent-Kaurenoic_Acid->Steviol KAH (CYP7118E1) Steviolmonoside Steviolmonoside Steviol->Steviolmonoside UGT85C2 Steviolbioside Steviolbioside Steviolmonoside->Steviolbioside UGT74G1 Stevioside Stevioside Steviolbioside->Stevioside UGT91D2 Rebaudioside_A Rebaudioside A Stevioside->Rebaudioside_A UGT76G1

Caption: Biosynthesis pathway of steviol glycosides.

Experimental_Workflow Gene_Identification 1. Candidate Gene Identification (Transcriptome Analysis) Cloning_Expression 2. Cloning and Heterologous Expression (e.g., in E. coli or yeast) Gene_Identification->Cloning_Expression Gene synthesis and vector construction Protein_Purification 3. Recombinant Protein Purification (e.g., Ni-NTA affinity chromatography) Cloning_Expression->Protein_Purification Cell lysis and chromatography Enzyme_Assay 4. In Vitro Enzyme Assay (with substrate and cofactors) Protein_Purification->Enzyme_Assay Incubation with purified enzyme Product_Analysis 5. Product Identification and Quantification (GC-MS or LC-MS/MS) Enzyme_Assay->Product_Analysis Extraction and analysis of reaction products Kinetic_Analysis 6. Enzyme Kinetic Analysis (determination of Km and kcat) Product_Analysis->Kinetic_Analysis Varying substrate concentrations

Caption: Experimental workflow for enzyme characterization.

Experimental Protocols

Heterologous Expression and Purification of a UDP-Glycosyltransferase (UGT) in E. coli

This protocol describes the expression and purification of a His-tagged UGT for in vitro characterization.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with a His-tag (e.g., pET-28a) containing the UGT gene

  • Luria-Bertani (LB) medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

Procedure:

  • Transform the expression vector into the E. coli expression strain.

  • Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger culture with the overnight culture to an OD₆₀₀ of 0.1 and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at a lower temperature (e.g., 16-20°C) overnight.

  • Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elute the His-tagged UGT with elution buffer.

  • Analyze the purified protein by SDS-PAGE and determine the concentration.

In Vitro UDP-Glycosyltransferase (UGT) Assay

This protocol outlines a general procedure for assessing the activity of a purified UGT.

Materials:

  • Purified UGT enzyme

  • Labdane diterpenoid aglycone substrate (e.g., andrograpanin, steviol)

  • UDP-sugar donor (e.g., UDP-glucose)

  • Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5)

  • Quenching solution (e.g., methanol)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, the aglycone substrate, and the UDP-sugar donor.

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding the purified UGT enzyme.

  • Incubate the reaction for a specific time period (e.g., 30-60 minutes).

  • Stop the reaction by adding a quenching solution (e.g., an equal volume of methanol).

  • Centrifuge the reaction mixture to pellet any precipitated protein.

  • Analyze the supernatant for the formation of the glycosylated product using LC-MS/MS.

LC-MS/MS Analysis of Labdane Diterpenoid Glycosides

This protocol provides a general framework for the analysis of labdane diterpenoid glycosides.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% B over a specified time.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Negative ESI

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for identification.

  • Precursor and Product Ions: Determined for each specific glycoside of interest.

  • Collision Energy: Optimized for each transition.

Procedure:

  • Inject the supernatant from the quenched enzyme assay or a prepared plant extract onto the LC-MS/MS system.

  • Acquire data using the optimized chromatographic and mass spectrometric conditions.

  • Identify the glycosylated product by comparing its retention time and mass spectrum to an authentic standard or by fragmentation analysis.

  • Quantify the product by integrating the peak area of the specific MRM transition and comparing it to a standard curve.

Conclusion

The biosynthesis of labdane diterpenoid glycosides is a complex and fascinating area of plant secondary metabolism. Understanding this pathway at a molecular level is crucial for the metabolic engineering of plants and microorganisms to enhance the production of these valuable compounds. This technical guide provides a foundational understanding of the key enzymes, their kinetics, and the experimental approaches used to study them. Further research into the structure-function relationships of the involved enzymes will undoubtedly pave the way for the rational design of novel biosynthetic pathways for the production of high-value labdane diterpenoid glycosides.

References

The Natural Abundance and Distribution of Andrographolide Glucosides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Andrographolide and its glucosides, the principal bioactive constituents of Andrographis paniculata (Burm. f.) Nees, have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. This technical guide provides a comprehensive overview of the natural occurrence and distribution of these valuable compounds. It details the biosynthetic pathways, outlines robust experimental protocols for extraction, isolation, and quantification, and presents quantitative data on their distribution within the plant. Furthermore, this guide elucidates the molecular mechanisms of action by visualizing key signaling pathways influenced by andrographolide glucosides, offering a critical resource for researchers and professionals in drug discovery and development.

Introduction

Andrographis paniculata, commonly known as "King of Bitters," is a medicinal herb extensively used in traditional medicine systems across Asia.[1] Its therapeutic effects are largely attributed to a class of diterpenoid lactones, with andrographolide being the most abundant and pharmacologically studied.[2][3] Andrographolide glucosides, such as neoandrographolide, are also significant constituents that contribute to the plant's overall bioactivity.[2][3] Understanding the natural occurrence, distribution, and biosynthesis of these compounds is paramount for their efficient extraction, standardization of herbal preparations, and exploration as lead molecules in drug development.[4][5] This guide aims to provide an in-depth technical resource on these aspects.

Biosynthesis of Andrographolide and its Glucosides

Andrographolide, a diterpene lactone, is a member of the isoprenoid family of natural products.[5] Its biosynthesis in Andrographis paniculata primarily follows the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which takes place in the plastids. The biosynthesis begins with the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) to form geranyl pyrophosphate (GPP). Subsequent additions of IPP units lead to the formation of farnesyl pyrophosphate (FPP) and then geranylgeranyl pyrophosphate (GGPP), the precursor for diterpenes. Through a series of cyclization and oxidation reactions, GGPP is converted into the characteristic lactone structure of andrographolide. The glucosides are then formed through the action of glycosyltransferases, which attach sugar moieties to the andrographolide backbone.

Andrographolide Biosynthesis Pathway cluster_MEP MEP Pathway (Plastid) cluster_Diterpenoid Diterpenoid Synthesis Pyruvate Pyruvate IPP IPP Pyruvate->IPP several steps G3P Glyceraldehyde-3-P G3P->IPP several steps DMAPP DMAPP IPP->DMAPP GPP GPP IPP->GPP DMAPP->GPP FPP FPP GPP->FPP + IPP GGPP GGPP FPP->GGPP + IPP ent-Copalyl_diphosphate ent-Copalyl diphosphate GGPP->ent-Copalyl_diphosphate Cyclization Andrographolide_precursors Andrographolide Precursors ent-Copalyl_diphosphate->Andrographolide_precursors Series of oxidations Andrographolide Andrographolide Andrographolide_precursors->Andrographolide Andrographolide_Glucosides Andrographolide Glucosides (e.g., Neoandrographolide) Andrographolide->Andrographolide_Glucosides Glycosylation

Figure 1: Biosynthetic pathway of andrographolide and its glucosides.

Experimental Protocols

Extraction and Isolation of Andrographolide and its Glucosides

A widely used method for the extraction and isolation of andrographolides is Soxhlet extraction followed by crystallization.[6][7]

Materials and Equipment:

  • Dried and powdered aerial parts (leaves and stems) of Andrographis paniculata

  • Soxhlet extractor

  • Methanol (analytical grade)

  • Rotary evaporator

  • Beakers and flasks

  • Filter paper

  • Refrigerator

  • Toluene (for washing)

Protocol:

  • Extraction:

    • Accurately weigh a desired amount of powdered plant material (e.g., 500 g) and place it in a thimble.[8]

    • Place the thimble in the main chamber of the Soxhlet extractor.

    • Fill the distilling flask with methanol (e.g., 1.5 L).[8]

    • Heat the flask to the boiling point of methanol. The solvent vapor will travel up the distillation arm and flood into the chamber housing the thimble.

    • Continue the extraction for a sufficient duration (e.g., 8-12 hours) until the solvent running through the siphon tube is colorless.[9]

  • Concentration:

    • After extraction, cool the solution and filter it.

    • Concentrate the methanolic extract using a rotary evaporator under reduced pressure at a temperature of 40-50°C to obtain a viscous, dark green residue.[8]

  • Purification and Crystallization:

    • Wash the concentrated extract with toluene several times to remove chlorophyll and other pigments until the toluene washings are colorless.[6]

    • Dissolve the resulting residue in a minimal amount of hot methanol.[7]

    • Allow the solution to cool slowly at room temperature and then transfer it to a refrigerator (4°C) to facilitate crystallization.[8]

    • Collect the crystals by filtration and wash them with a small amount of cold methanol to remove any remaining impurities.[8]

    • Dry the crystals in a vacuum oven at a low temperature (e.g., 40°C) to obtain pure andrographolide.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

A common and reliable method for the simultaneous quantification of andrographolide and neoandrographolide is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[10][11]

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Andrographolide and neoandrographolide reference standards

  • Syringe filters (0.45 µm)

Protocol:

  • Preparation of Standard Solutions:

    • Accurately weigh about 10 mg of andrographolide and neoandrographolide reference standards and dissolve them in 10 mL of methanol to prepare stock solutions of 1 mg/mL.

    • Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to obtain a range of concentrations (e.g., 1, 5, 10, 20, 50, 100 µg/mL).

  • Preparation of Sample Solution:

    • Accurately weigh about 1 g of the dried plant extract.

    • Dissolve the extract in 100 mL of methanol in a volumetric flask.

    • Sonicate the solution for 15-20 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 30:70 v/v) or methanol and water (e.g., 65:35 v/v).[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

    • Detection Wavelength: 210 nm or 223 nm.[10]

    • Injection Volume: 10-20 µL.[10]

  • Analysis:

    • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

    • Inject the sample solution and identify the peaks of andrographolide and neoandrographolide by comparing their retention times with those of the standards.

    • Quantify the amount of each compound in the sample using the regression equation from the calibration curve.

Experimental Workflow Plant_Material Dried & Powdered Andrographis paniculata Extraction Soxhlet Extraction (Methanol) Plant_Material->Extraction Concentration Rotary Evaporation Extraction->Concentration Purification Toluene Washing & Recrystallization (Methanol) Concentration->Purification Analysis HPLC-UV Analysis Purification->Analysis Data Quantification of Andrographolide & Glucosides Analysis->Data

Figure 2: General workflow for extraction, purification, and analysis.

Natural Occurrence and Distribution

Andrographolide and its glucosides are primarily found in the plant Andrographis paniculata.[2] The concentration of these compounds varies significantly depending on the plant part, geographical location, and harvesting time.[5][12][13] Generally, the leaves contain the highest concentration of andrographolide, followed by the aerial parts, stems, and roots.[9][13][14]

Plant PartAndrographolide (% w/w, dry weight)Neoandrographolide (% w/w, dry weight)Reference(s)
Leaves2.5 - 5.110.2 - 0.5[9][13][14]
Aerial Parts2.95 - 4.90Not specified[13]
Stems0.53 - 1.03Not specified[9][13][14]
Flowers1.90Not specified[13]
Roots0.03 - 0.054Not specified[9][14]
Whole Plant0.81 - 1.86Not specified

Signaling Pathways

Andrographolide and its derivatives exert their pharmacological effects by modulating various cellular signaling pathways, most notably the NF-κB and Nrf2 pathways, which are crucial in inflammation and oxidative stress responses.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory mediators. Andrographolide has been shown to inhibit NF-κB activation, thereby downregulating the inflammatory response.

NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm Pro-inflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Pro-inflammatory_Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes activates Andrographolide Andrographolide Andrographolide->IKK inhibits Andrographolide->NFkB inhibits nuclear translocation

Figure 3: Inhibition of the NF-κB signaling pathway by andrographolide.
Activation of Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators like andrographolide, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of protective genes.

Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters Proteasome Proteasome Nrf2->Proteasome degradation Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nucleus->ARE binds to Protective_Genes Antioxidant & Cytoprotective Gene Transcription ARE->Protective_Genes activates Andrographolide Andrographolide Andrographolide->Keap1 inactivates

Figure 4: Activation of the Nrf2 signaling pathway by andrographolide.

Conclusion

Andrographolide and its glucosides represent a promising class of natural products with significant therapeutic potential. This technical guide has provided a detailed overview of their natural occurrence, biosynthesis, and distribution, along with robust methodologies for their extraction and quantification. The elucidation of their modulatory effects on key signaling pathways such as NF-κB and Nrf2 offers a molecular basis for their observed pharmacological activities. The information compiled herein serves as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutics from natural sources. Further research focusing on optimizing extraction yields, exploring the full spectrum of glucosides, and conducting clinical investigations is warranted to fully realize the therapeutic potential of these compounds.

References

Diterpenoid Glycosides: A Comprehensive Review of Their Role in Traditional Medicine and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Diterpenoid glycosides, a diverse class of natural products, have long been a cornerstone of traditional medicine systems worldwide. From the sweet leaves of Stevia rebaudiana to the potent anti-inflammatory extracts of Tripterygium wilfordii, these compounds have been utilized for centuries to treat a wide array of ailments. This technical guide provides an in-depth literature review of diterpenoid glycosides, focusing on their traditional uses, pharmacological activities, and the underlying molecular mechanisms. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a blend of traditional knowledge and modern scientific validation.

Traditional Uses of Diterpenoid Glycoside-Containing Plants

The application of plants rich in diterpenoid glycosides is deeply rooted in traditional healing practices. In Traditional Chinese Medicine (TCM), for instance, the dried unripe fruits of Rubus chingii Hu, known as "Fu-pen-zi," have been used for centuries to address kidney deficiencies.[1] Similarly, plants from the genus Pteris have a history of use in formulations for their anticancer properties.[2] In Ayurvedic medicine, the bark and leaves of Careya arborea are employed for their analgesic and anti-inflammatory effects. The sweetening properties of steviol glycosides from Stevia rebaudiana have been known for generations by the indigenous peoples of South America before their global recognition as a natural sweetener. These examples underscore the rich ethnobotanical history that has paved the way for the scientific investigation of these bioactive molecules.

Pharmacological Activities and Quantitative Data

Modern scientific research has begun to validate the traditional uses of diterpenoid glycosides, revealing a broad spectrum of pharmacological activities. These include cytotoxic, anti-inflammatory, and antidiabetic effects, among others. The following tables summarize the quantitative data from various studies, providing a comparative overview of the potency of these compounds.

Table 1: Cytotoxic Activity of Diterpenoid and Other Terpenoid Glycosides
Compound/ExtractPlant SourceCancer Cell LineIC50 ValueReference
Decrescensin A (1)Pteris decrescensSW4800.46 μM[2]
Oleiferoside C (3)Camellia oleiferaA549, B16, BEL-7402, MCF-7< 10 µM[3]
Mollic acid arabinoside (MAA)Leea indicaCa Ski19.21 μM[4]
Mollic acid xyloside (MAX)Leea indicaCa Ski33.33 μM[4]
Flavidoside CCamellia flavidaMCF-71.65 ± 0.39 μM[5]
Flavidoside CCamellia flavidaBEL-74024.94 ± 0.41 μM[5]
Methanolic extractBlumea lacera leavesHealthy, Colon, Breast cancer cells0.01–0.08 mg mL−1[6]
Methanolic extractAmmannia baccifera leavesGastric, Colon, Breast cancer cells0.55, 0.59, 0.91 mg mL−1[6]
Aqueous seed extractHygrophila auriculataColon cancer cells0.22 mg mL−1[6]
Table 2: Anti-inflammatory and Other Bioactivities of Diterpenoid Glycosides
Compound/ExtractPlant SourceBioactivityAssayResultsReference
Diterpenoid glucosides (1, 2, 4, 5, 7)Rubus chingiiAnti-inflammatoryLPS-induced NO production in RAW 264.7 macrophagesShowed inhibitory activity[1]
Labdane-type diterpenoid (1)Leonurus sibiricusAnti-inflammatoryInhibition of NO production and iNOS mRNA expressionPotent inhibition[7]
Coronarin C (CZ4)Curcuma zedoariaAnti-diabeticα-glucosidase inhibitionIC50 = 3.0 μM[8]
Zerumin (CZ3)Curcuma zedoariaAnti-diabeticα-glucosidase inhibitionIC50 = 6.2 μM[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers seeking to replicate or build upon these findings.

Isolation and Purification of Diterpenoid Glycosides

A common workflow for the isolation of diterpenoid glycosides from plant material is outlined below. This process typically involves extraction, fractionation, and chromatographic separation.

G plant_material Air-dried and powdered plant material extraction Extraction with a suitable solvent (e.g., 70-95% EtOH or MeOH) plant_material->extraction concentration Concentration of the extract under reduced pressure extraction->concentration suspension Suspension of the crude extract in water concentration->suspension partitioning Liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol) suspension->partitioning petroleum_ether Petroleum Ether Fraction (lipophilic compounds) partitioning->petroleum_ether Non-polar ethyl_acetate Ethyl Acetate Fraction (moderately polar compounds) partitioning->ethyl_acetate Semi-polar n_butanol n-Butanol Fraction (polar glycosides) partitioning->n_butanol Polar aqueous Aqueous Fraction (highly polar compounds) partitioning->aqueous Highly polar chromatography Column Chromatography of the active fraction (e.g., silica gel, Sephadex LH-20, ODS) n_butanol->chromatography hplc Preparative High-Performance Liquid Chromatography (HPLC) chromatography->hplc pure_compounds Pure Diterpenoid Glycosides hplc->pure_compounds

Caption: General workflow for the isolation of diterpenoid glycosides.
Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the isolated diterpenoid glycosides and a positive control (e.g., cisplatin) for 72 hours. A vehicle control (e.g., DMSO) should also be included.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and incubate until they reach 80% confluency.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of the diterpenoid glycosides for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Data Analysis: The inhibitory effect of the compounds on NO production is calculated relative to the LPS-stimulated control.

Signaling Pathways and Mechanisms of Action

Diterpenoid glycosides exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.

Modulation of MAPK Signaling Pathway in Inflammation

The Mitogen-Activated Protein Kinase (MAPK) pathway plays a critical role in inflammation. Some diterpenoids have been shown to inhibit the phosphorylation of key MAPK proteins, thereby reducing the inflammatory response.[7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 AP1_nucleus AP-1 AP1->AP1_nucleus iNOS iNOS COX2 COX-2 pro_inflammatory_cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) diterpenoid Diterpenoid Glycoside diterpenoid->p38 Inhibition diterpenoid->JNK Inhibition diterpenoid->ERK Inhibition gene_expression Gene Expression AP1_nucleus->gene_expression gene_expression->iNOS gene_expression->COX2 gene_expression->pro_inflammatory_cytokines

References

Methodological & Application

Application Note: A Validated HPLC-MS/MS Method for the Quantification of Andrographolide and its Related Diterpenoids in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the simultaneous quantification of major active diterpenoids from Andrographis paniculata, including andrographolide (AP), neoandrographolide (NP), and dehydroandrographolide (DP), in human plasma. The method utilizes a simple protein precipitation step for sample preparation and offers high selectivity and sensitivity through Multiple Reaction Monitoring (MRM) mode. This protocol is suitable for pharmacokinetic studies, enabling researchers to accurately determine the disposition of these compounds after administration. The validation results demonstrate excellent linearity, accuracy, precision, and recovery, confirming its reliability for bioanalytical applications.

Experimental Protocols

Materials and Reagents
  • Reference Standards: Andrographolide (AP), Neoandrographolide (NP), Dehydroandrographolide (DP) (Purity ≥98%).

  • Internal Standard (IS): Dehydroandrographolide can be used as an internal standard for the quantification of andrographolide.[1][2] Alternatively, other compounds like Digoxin[3] or Bilobalide[4] can be used.

  • Solvents: Methanol (HPLC or LC-MS grade), Acetonitrile (HPLC or LC-MS grade), Deionized Water (18.2 MΩ·cm).

  • Reagents: Formic acid or ammonium acetate (for mobile phase modification).

  • Biological Matrix: Drug-free human plasma (with K2-EDTA as anticoagulant).

Instrumentation
  • HPLC System: A system capable of gradient elution, such as a Shimadzu Nexera X2 or equivalent.[3]

  • Mass Spectrometer: A triple quadrupole mass spectrometer, such as a Shimadzu LCMS-8060NX or equivalent, equipped with an electrospray ionization (ESI) source.[3]

  • Analytical Column: A C18 reversed-phase column, such as an Agilent ZORBAX XDB-C18 (50 mm × 2.1 mm, 3.5 µm) or equivalent.[4]

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard and the internal standard (IS) in methanol to prepare individual stock solutions of 1 mg/mL.[3] Store at -20°C.

  • Working Solutions: Prepare working solutions by serially diluting the stock solutions with methanol to appropriate concentrations for spiking into calibration standards and quality control samples.[3]

  • Internal Standard Working Solution: Dilute the IS stock solution with methanol to a final concentration of 50 ng/mL.[3]

  • Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards by spiking blank plasma with the working solutions to achieve final concentrations across the desired linear range (e.g., 0.50 to 250 ng/mL for AP).[4][5] Prepare QC samples at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC).[5]

Plasma Sample Preparation Protocol
  • Thaw frozen plasma samples to room temperature.

  • In a 1.5 mL polypropylene microcentrifuge tube, pipette 50 µL of the plasma sample (or standard/QC).[3]

  • Add 200 µL of methanol containing the internal standard (e.g., 50 ng/mL of Digoxin or other suitable IS).[3] This step performs the protein precipitation.

  • Vortex the mixture vigorously for 10 minutes.[3]

  • Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Filter the supernatant through a 0.2 µm PVDF syringe filter into an HPLC vial with a glass insert.[3]

  • The sample is now ready for injection into the HPLC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

HPLC Parameters
ParameterCondition
Column Agilent ZORBAX XDB-C18 (50mm × 2.1mm, 3.5µm)[4]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol[3][4]
Flow Rate 0.50 mL/min[4]
Gradient Elution Optimized to separate analytes and IS from matrix interferences.
Injection Volume 5 - 10 µL
Column Temperature 40°C
Total Run Time Approximately 7 minutes[4]
MS/MS Parameters
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode[3][4]
Scan Type Multiple Reaction Monitoring (MRM)[4]
Nebulizing Gas Flow 3 L/min
Drying Gas Flow 10 L/min
Interface Temp. 300°C
DL Temp. 250°C
Heat Block Temp. 400°C
MRM Transitions

The following precursor-to-product ion transitions are monitored for quantification.[4]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Andrographolide (AP)348.8286.9
Dehydroandrographolide (DP)330.9107.9
Neoandrographolide (NP)479.1160.8
Bilobalide (IS)325.0163.0

Method Validation and Performance

The method was validated according to regulatory guidelines for bioanalytical method validation.

Linearity and Lower Limit of Quantification (LLOQ)

The method demonstrates excellent linearity over the specified concentration ranges. The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be determined with acceptable precision and accuracy.

AnalyteLinear Range (ng/mL)Correlation (r²)LLOQ (ng/mL)
Andrographolide (AP)0.50 - 250> 0.995[6]0.50 - 2.50[4][6]
Dehydroandrographolide (DP)1.00 - 500> 0.995[6]1.00[4][6]
Neoandrographolide (NP)0.20 - 100> 0.995[6]0.20[4]
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using QC samples at four concentration levels. The results fall within the acceptable limits (±15% for accuracy, ≤15% for precision).

AnalyteParameterLLOQLQCMQCHQC
Andrographolide Intra-day Precision (%RSD) < 7.0%[1]< 7.0%[1]< 7.0%[1]< 7.0%[1]
Inter-day Precision (%RSD) < 7.3%[1]< 7.3%[1]< 7.3%[1]< 7.3%[1]
Accuracy (%RE) 0.03% to 10.03%[6]0.03% to 10.03%[6]0.03% to 10.03%[6]0.03% to 10.03%[6]
Recovery and Stability

The extraction recovery for the major diterpenoids from plasma is consistent and high, typically ranging from 86.54% to 111.56%.[6] No significant matrix effect was observed.[4] Stability assessments showed that AP, DP, and NP were stable in plasma during storage, preparation, and analytical procedures.[4][6]

Experimental Workflow Diagram

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing plasma 50 µL Plasma Sample precipitate Add 200 µL Methanol with Internal Standard (IS) plasma->precipitate vortex Vortex (10 min) precipitate->vortex centrifuge Centrifuge (12,000 rpm, 10 min, 4°C) vortex->centrifuge filter Filter Supernatant (0.2 µm) centrifuge->filter hplc_vial Transfer to HPLC Vial filter->hplc_vial lc_injection Inject into HPLC System hplc_vial->lc_injection lc_separation C18 Column Separation (Gradient Elution) lc_injection->lc_separation ms_detection MS/MS Detection (ESI-, MRM Mode) lc_separation->ms_detection data_analysis Data Acquisition & Analysis (Peak Integration, Calibration) ms_detection->data_analysis results Quantitative Results (Concentration in ng/mL) data_analysis->results

References

Application Notes and Protocols for Cell-Based Screening of Andrographolide Derivatives' Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Andrographolide, a labdane diterpenoid isolated from Andrographis paniculata, is a well-documented bioactive compound with a wide array of pharmacological effects, including potent anti-inflammatory properties.[1][2] Its mechanism of action often involves the modulation of key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.[3] This has spurred significant interest in the synthesis and evaluation of andrographolide derivatives to identify novel and more effective anti-inflammatory agents.

These application notes provide a comprehensive guide to the cell-based assays used for screening the anti-inflammatory activity of andrographolide derivatives. Detailed protocols for primary and secondary assays are provided, along with data presentation guidelines and an overview of the key signaling pathways involved.

Experimental Workflow for Screening Anti-inflammatory Compounds

A typical workflow for screening andrographolide derivatives for anti-inflammatory activity involves a multi-step process, starting with an assessment of cytotoxicity, followed by primary screening for the inhibition of key inflammatory mediators, and culminating in secondary assays to elucidate the mechanism of action.

G cluster_0 Phase 1: Preliminary Assays cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Secondary (Mechanistic) Assays cytotoxicity Cytotoxicity Assay (MTT) no_assay Nitric Oxide (NO) Assay (Griess) cytotoxicity->no_assay Select non-toxic concentrations cytokine_assay Pro-inflammatory Cytokine Assays (ELISA) (TNF-α, IL-6) no_assay->cytokine_assay Confirm primary hits western_blot Western Blot Analysis (NF-κB, MAPK pathways) cytokine_assay->western_blot Elucidate mechanism of action

Caption: A typical experimental workflow for screening anti-inflammatory compounds.

Data Presentation: Anti-inflammatory Activity of Andrographolide Derivatives

The following tables summarize the inhibitory concentrations (IC₅₀) of andrographolide and some of its derivatives on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundIC₅₀ (µM)Reference
Andrographolide12.2[4]
Derivative 58.6[4]
Andropanilide A>50[5]
Andropanilide B21.4[5]
Andropanilide C35.8[5]

Table 2: Inhibition of Pro-inflammatory Cytokine Production

CompoundCytokineIC₅₀ (µM)Reference
AndrographolideTNF-α~15-20[4]
IL-612.2[4][6]
PGE₂8.8[7]
Derivative 5TNF-α13.06[4]
IL-69.1[4]
12-hydroxy-14-dehydroandrographolide derivativesTNF-αGenerally potent[8]
IL-6Generally potent[8]
Isoandrographolide derivativesTNF-αLess potent[8]
IL-6Less potent[8]

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of andrographolide and its derivatives are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB (p65/p50 heterodimer) to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS (which produces NO). Andrographolide has been shown to inhibit NF-κB activation.[3]

G cluster_0 Cytoplasm cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Genes Andro Andrographolide Derivatives Andro->IKK Inhibition G cluster_0 Cytoplasm cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 Phosphorylation Cascade MAPKKK MAPKKK TLR4->MAPKKK Phosphorylation Cascade MAPKK MAPKK MAPKKK->MAPKK Phosphorylation Cascade MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylation Cascade Nucleus Nucleus MAPK->Nucleus Translocation TF Transcription Factors Genes Pro-inflammatory Gene Expression TF->Genes Nucleus->TF Andro Andrographolide Derivatives Andro->MAPKK Inhibition of Phosphorylation

References

Application Notes and Protocols: Synthesis and Evaluation of Andrographolide Glucopyranoside Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Andrographolide, a labdane diterpenoid extracted from the medicinal plant Andrographis paniculata, has demonstrated a wide array of biological activities, including potent anti-inflammatory and anticancer properties. However, its clinical application is often limited by poor solubility and bioavailability. To address these limitations, researchers are exploring the synthesis of andrographolide analogs, including glycosylated derivatives, to enhance their pharmacological profiles. The addition of a glucopyranoside moiety can significantly increase the water solubility of a compound, potentially improving its pharmacokinetic properties and therapeutic efficacy.

This document provides a detailed protocol for the synthesis of andrographolide glucopyranoside analogs and outlines methodologies for evaluating their cytotoxic activity against cancer cell lines.

Experimental Protocols

1. General Synthesis of Andrographolide Glucopyranoside Analogs via Koenigs-Knorr Glycosylation

This protocol describes a general method for the glycosylation of andrographolide at its hydroxyl groups using an activated glucopyranosyl donor under Koenigs-Knorr conditions. This method typically involves the use of a heavy metal salt as a promoter.

Materials:

  • Andrographolide

  • Acetobromo-α-D-glucose

  • Silver (I) oxide (Ag₂O) or Silver carbonate (Ag₂CO₃)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Methanol (MeOH)

  • Sodium methoxide (NaOMe)

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrer, etc.)

Procedure:

  • Preparation of the Glycosyl Donor: Acetobromo-α-D-glucose is a commonly used glucopyranosyl donor and can be prepared from glucose or purchased commercially.

  • Glycosylation Reaction:

    • Dissolve andrographolide (1 equivalent) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add acetobromo-α-D-glucose (1.5 equivalents) to the solution.

    • Add the promoter, silver (I) oxide or silver carbonate (2 equivalents), to the reaction mixture.

    • Stir the reaction mixture at room temperature in the dark for 24-48 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.

    • Wash the Celite pad with DCM and combine the filtrates.

    • Concentrate the filtrate under reduced pressure to obtain the crude acetylated andrographolide glucopyranoside.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Deacetylation:

    • Dissolve the purified acetylated product in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide (0.1 equivalents).

    • Stir the mixture at room temperature for 2-4 hours, monitoring the deacetylation by TLC.

    • Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H⁺) until the pH is neutral.

    • Filter the resin and concentrate the filtrate under reduced pressure to yield the final andrographolide glucopyranoside analog.

  • Characterization: Confirm the structure of the synthesized analog using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

2. Evaluation of Cytotoxic Activity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Synthesized andrographolide glucopyranoside analogs

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate the plates for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the synthesized andrographolide glucopyranoside analogs in DMSO.

    • Prepare serial dilutions of the compounds in the cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

    • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plates for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Data Presentation

Table 1: Synthesis Yield of Andrographolide Glucopyranoside Analogs

CompoundMolecular FormulaMolecular WeightYield (%)
Andrographolide-19-O-β-D-glucopyranosideC₂₆H₄₀O₁₀512.59Data not available
Andrographolide-3,19-di-O-β-D-glucopyranosideC₃₂H₅₀O₁₅674.73Data not available

Table 2: Cytotoxic Activity (IC₅₀) of Andrographolide and its Glucopyranoside Analogs against Human Cancer Cell Lines

CompoundMCF-7 (Breast Cancer) IC₅₀ (µM)HCT-116 (Colon Cancer) IC₅₀ (µM)
AndrographolideReported values varyReported values vary
Andrographolide-19-O-β-D-glucopyranosideData not availableData not available
Andrographolide-3,19-di-O-β-D-glucopyranosideData not availableData not available

Note: The cytotoxic activity of specific andrographolide glucopyranoside analogs has not been widely reported. The IC₅₀ values would need to be determined through the experimental protocol described above.

Visualization

Signaling Pathways Potentially Modulated by Andrographolide and its Analogs

Andrographolide is known to exert its anticancer effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation. It is hypothesized that its glucopyranoside analogs may interact with similar pathways.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation andro Andrographolide reaction Koenigs-Knorr Glycosylation andro->reaction donor Acetobromo-α-D-glucose donor->reaction crude Crude Acetylated Product reaction->crude purification Column Chromatography crude->purification acetylated Purified Acetylated Analog purification->acetylated deacetylation Deacetylation (NaOMe, MeOH) acetylated->deacetylation final_product Andrographolide Glucopyranoside Analog deacetylation->final_product treatment Treatment with Analog final_product->treatment cell_lines Cancer Cell Lines (e.g., MCF-7, HCT-116) cell_lines->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis

Caption: Experimental workflow for the synthesis and cytotoxic evaluation of andrographolide glucopyranoside analogs.

signaling_pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AG Andrographolide Glucopyranoside Analog Receptor Receptor AG->Receptor Binds/Interacts NFkB_complex IκB NF-κB AG->NFkB_complex Inhibits IκB Kinase (IKK) Caspase9 Caspase-9 AG->Caspase9 Activates PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Akt->NFkB_complex Inhibits IκB degradation NFkB NF-κB NFkB_complex->NFkB NF-κB Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Proliferation Cell Proliferation & Survival Genes NFkB_nuc->Proliferation Transcription

Caption: Potential signaling pathways modulated by andrographolide analogs leading to anticancer effects.

Application of (2E)-5-[(1R,4aS,5S,6R,8aS)-Decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-3-methyl-2-pente-1-nyl I(2)-D-glucopyranoside in cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Note: Due to the limited availability of specific data for "(2E)-5-[(1R,4aS,5S,6R,8aS)-Decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-3-methyl-2-pente-1-yl I(2)-D-glucopyranoside," this document provides a detailed overview of the application of a representative class of structurally related compounds, diterpenoid glycosides, in cancer cell lines. The methodologies and observed effects are based on published research on various diterpenoid glycosides and serve as a guide for investigating novel compounds of this class.

Diterpenoid glycosides are a class of natural products that have garnered significant interest in oncology research for their potential as anti-cancer agents.[1][2][3] These compounds, characterized by a diterpene core linked to a sugar moiety, have been shown to exhibit cytotoxic and apoptotic effects against a variety of cancer cell lines.[4][5] Their mechanisms of action often involve the modulation of key signaling pathways that regulate cell proliferation, survival, and death.[1]

Mechanism of Action

Diterpenoid glycosides exert their anti-cancer effects through multiple mechanisms, including:

  • Induction of Apoptosis: A primary mechanism is the induction of programmed cell death (apoptosis) in cancer cells.[1][6] This is often mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence suggests that these compounds can lead to the activation of caspases, a family of proteases crucial for the execution of apoptosis.[1]

  • Cell Cycle Arrest: Many diterpenoid glycosides have been observed to cause cell cycle arrest at various phases (e.g., G1/S, G2/M), thereby inhibiting the proliferation of cancer cells.[7][8]

  • Modulation of Signaling Pathways: These compounds can interfere with critical signaling pathways that are often dysregulated in cancer. For instance, some diterpenoids have been shown to inhibit the JAK/STAT and PI3K/Akt signaling pathways, which are key regulators of cell growth and survival.[1]

Quantitative Data on Anti-Cancer Activity

The following tables summarize the cytotoxic and apoptotic effects of representative diterpenoid glycosides on various cancer cell lines.

Table 1: Cytotoxicity of Diterpenoid Glycosides in Cancer Cell Lines

Compound/ExtractCancer Cell LineAssayIC50 ValueReference
Calotroposid AWiDr (Colon)MTT17.23 µg/mL[7]
Isosteviol Glycoside (Compound 9)M-HeLa (Cervix)MTT10.0 µM[5]
Isosteviol Glycoside (Compound 20)M-HeLa (Cervix)MTT15.1 µM[5]
Isosteviol Glycoside (Compound 22)M-HeLa (Cervix)MTT11.2 µM[5]
AndrographolideA375 (Melanoma)MTT12.07 µM (48h)[9]
AndrographolideC8161 (Melanoma)MTT10.92 µM (48h)[9]
AndrographolideMCF-7 (Breast)MTT32.90 µM (48h)[9]
AndrographolideMDAMB-231 (Breast)MTT37.56 µM (48h)[9]
Diterpenoid Glycoside (from Blumea lacera)MCF-7 (Breast)Not Specified8.3 µM[4]

Table 2: Apoptosis Induction and Cell Cycle Effects of Diterpenoid Glycosides

Compound/ExtractCancer Cell LineEffectObservationReference
Calotroposid AWiDr (Colon)Cell Cycle ArrestAccumulation in S and G2/M phases.[7][7]
Diterpenoid Glycoside (from Blumea lacera)MCF-7 (Breast)Apoptosis45.5% apoptotic cells after 24h.[4][4]
Isosteviol Glycosides (Compounds 9, 20, 22)M-HeLa (Cervix)ApoptosisInduction of early and late-stage apoptosis.[5][5]
AndrographolideVariousCell Cycle ArrestArrest at the G1/S phase.[9][9]
Triterpene Derivative (T1m)K562 (Leukemia)ApoptosisIncreased apoptotic cell population.[10][10]

Experimental Protocols

Detailed protocols for key experiments to evaluate the anti-cancer effects of diterpenoid glycosides are provided below.

This protocol is used to assess the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.[11][12]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Diterpenoid glycoside stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the diterpenoid glycoside in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) using Annexin V and plasma membrane integrity using Propidium Iodide (PI).[13]

Materials:

  • Cancer cells treated with the diterpenoid glycoside

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the diterpenoid glycoside at the desired concentrations for the specified time.

  • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[7]

Materials:

  • Cancer cells treated with the diterpenoid glycoside

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the diterpenoid glycoside as described for the apoptosis assay.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in 500 µL of PBS containing RNase A and Propidium Iodide.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the samples using a flow cytometer.

Visualizations

G cluster_0 Diterpenoid Glycoside Action cluster_1 Signaling Pathway Inhibition cluster_2 Cellular Effects cluster_3 Outcome DG Diterpenoid Glycoside JAK_STAT JAK/STAT Pathway DG->JAK_STAT Inhibits PI3K_Akt PI3K/Akt Pathway DG->PI3K_Akt Inhibits Apoptosis Apoptosis Induction DG->Apoptosis CellCycle Cell Cycle Arrest DG->CellCycle JAK_STAT->Apoptosis PI3K_Akt->Apoptosis CancerCellDeath Cancer Cell Death Apoptosis->CancerCellDeath CellCycle->CancerCellDeath G cluster_0 Experimental Workflow for Anti-Cancer Activity Screening cluster_1 Primary Assays cluster_2 Secondary Assays (for active compounds) start Start: Cancer Cell Culture treatment Treatment with Diterpenoid Glycoside start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) viability->apoptosis If IC50 is significant cell_cycle Cell Cycle Analysis (PI Staining) viability->cell_cycle If IC50 is significant end End: Data Analysis & Interpretation apoptosis->end cell_cycle->end G cluster_0 Annexin V / PI Staining Interpretation cluster_1 Cell States node_states Annexin V- / PI- Live Cells Annexin V+ / PI- Early Apoptosis Annexin V+ / PI+ Late Apoptosis / Necrosis Annexin V- / PI+ Necrosis Live Live EarlyApop Early Apoptosis Live->EarlyApop PS externalization Necrotic Necrotic Live->Necrotic Membrane permeabilization LateApop Late Apoptosis EarlyApop->LateApop Membrane permeabilization

References

Application Notes & Protocols: In Vivo Experimental Design for Testing Andrographolide Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Andrographolide, a labdane diterpenoid, is the primary bioactive component of the medicinal plant Andrographis paniculata.[1][2] It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anticancer, hepatoprotective, and immunomodulatory effects.[1][2][3][4] Designing robust in vivo experimental models is crucial to validate its therapeutic potential and understand its mechanisms of action. These application notes provide detailed protocols and experimental design considerations for testing the efficacy of andrographolide in preclinical animal models.

Preclinical Toxicity Assessment

Before initiating efficacy studies, it is essential to establish the safety profile of andrographolide.

2.1 Acute and Subacute Toxicity Protocol A preliminary toxicity study is recommended to determine the LD50 and observe any adverse effects.

  • Objective: To assess the safety of andrographolide following acute and repeated oral administration in rodents.

  • Animal Model: Mice (for acute toxicity) and Wistar rats (for subacute toxicity).[5]

  • Protocol:

    • Acute Toxicity (Mice):

      • Administer andrographolide orally at escalating doses (e.g., 1, 2, 3, 4, and 5 g/kg body weight) to different groups of mice (n=6 per group/sex).[5]

      • Observe animals for mortality, behavioral changes, and any signs of toxicity for up to 14 days.

      • An LD50 greater than 5 g/kg in mice suggests a low acute toxicity profile.[5]

    • Subacute Toxicity (Rats):

      • Administer andrographolide orally for 21 consecutive days at doses such as 250 and 500 mg/kg to Wistar rats (n=6 per group/sex).[5]

      • Monitor body weight, food intake, and behavior throughout the study.[5]

      • At the end of the study, collect blood for hematological and biochemical analysis (e.g., WBC, lymphocyte, urea levels).[5]

      • Perform histopathological examination of vital organs.

  • Expected Outcome: No significant changes in body weight, organ weight, or major biochemical markers are expected at therapeutic doses. An increase in white blood corpuscle (WBC) and lymphocyte counts may suggest an immune-stimulant effect.[5]

In Vivo Models for Anti-Inflammatory Efficacy

Andrographolide is well-documented for its potent anti-inflammatory properties.[2][6][7] The following models are commonly used to evaluate this activity.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model mimics systemic inflammation by inducing a strong immune response.

  • Workflow for LPS-Induced Inflammation Model

LPS_Workflow cluster_pre Pre-Treatment cluster_treat Treatment & Induction cluster_post Post-Treatment Analysis A Animal Acclimatization (e.g., BALB/c mice, 7-10 days) B Baseline Measurements (Weight, Temp) A->B C Group Allocation (Vehicle, Andrographolide, Positive Control) B->C D Andrographolide Administration (e.g., i.p. or oral) C->D E LPS Injection (e.g., 1 mg/kg, i.p.) (1 hr post-treatment) D->E F Monitor Clinical Signs (Lethargy, Piloerection) E->F G Sample Collection (Blood, Tissues) (e.g., 2-6 hrs post-LPS) F->G H Biomarker Analysis (Cytokines: TNF-α, IL-6) G->H

Caption: Workflow for evaluating andrographolide in an LPS-induced inflammation model.

  • Experimental Protocol:

    • Animals: Use BALB/c mice or other appropriate rodent models.

    • Groups:

      • Group 1: Vehicle control (e.g., DMSO, saline).

      • Group 2: LPS only.

      • Group 3: Andrographolide (various doses) + LPS.

      • Group 4: Positive control (e.g., Dexamethasone) + LPS.

    • Procedure:

      • Administer andrographolide or vehicle via intraperitoneal (i.p.) or oral (p.o.) route.

      • After a set time (e.g., 1 hour), induce inflammation by injecting LPS (e.g., 1 mg/kg, i.p.).

      • Collect blood samples at specified time points (e.g., 2, 4, or 6 hours post-LPS) to measure cytokine levels.

    • Endpoints:

      • Measure serum levels of pro-inflammatory cytokines like TNF-α and IL-6 using ELISA.

      • Assess tissue MPO activity as an indicator of neutrophil infiltration.[8]

Allergic Lung Inflammation Model (Asthma)

This model is used to assess the efficacy of andrographolide against allergic airway inflammation.[6][7]

  • Experimental Protocol:

    • Animals: Ovalbumin (OVA)-sensitized BALB/c mice.

    • Sensitization & Challenge:

      • Immunize mice with an i.p. injection of ovalbumin emulsified in alum adjuvant on days 0 and 14.

      • From day 21, challenge the mice intranasally with OVA for several consecutive days to induce allergic inflammation.

    • Treatment:

      • Administer andrographolide (e.g., up to 30 mg/kg, i.p.) daily during the challenge period.[6][7]

    • Endpoints:

      • Bronchoalveolar Lavage Fluid (BALF) Analysis: Collect BALF to measure levels of TNF-α and GM-CSF.[6][7]

      • Cell Count: Perform differential cell counts in BALF to quantify the infiltration of eosinophils and lymphocytes.[6][7]

      • Histopathology: Examine lung tissue sections for inflammatory cell infiltration and mucus production.

Data Summary: Anti-Inflammatory In Vivo Studies
Animal ModelSpeciesAndrographolide Dose & RouteKey Quantitative FindingsReference
Allergic Lung InflammationOvalbumin-sensitized mice30 mg/kg, i.p.92% inhibition of TNF-α and 65% inhibition of GM-CSF in BALF; near-complete abolishment of lymphocyte and eosinophil accumulation.[6][7]
Acetic Acid-Induced Peritoneal InflammationMiceDose-dependentReduction in the permeability of small blood vessels.[2]
DSS-Induced Experimental ColitisMiceNot specifiedReduced levels of pro-inflammatory cytokines in serum.[8]

In Vivo Models for Anticancer Efficacy

Andrographolide has demonstrated anticancer activity by inducing cell cycle arrest and apoptosis.[2][4]

Xenograft Mouse Model

This is the most common model for evaluating the in vivo antitumor activity of a compound.

  • Workflow for Xenograft Model

Xenograft_Workflow cluster_pre Tumor Implantation cluster_treat Treatment & Monitoring cluster_post Endpoint Analysis A Select Cancer Cell Line (e.g., DU145, HCT116) B Culture & Harvest Cells A->B C Subcutaneous Injection into Immunocompromised Mice (e.g., Nude or SCID) B->C D Tumor Growth (to ~100-200 mm³) C->D E Randomize & Group Mice D->E F Initiate Treatment (Vehicle, Andrographolide) E->F G Monitor Tumor Volume & Body Weight (2-3 times/week) F->G H Sacrifice & Excise Tumor G->H I Tumor Weight Measurement H->I J Analysis (Histology, Western Blot, Immunohistochemistry) I->J

Caption: General workflow for an in vivo anticancer xenograft study.

  • Experimental Protocol:

    • Animals: Immunocompromised mice (e.g., nude mice, SCID mice).

    • Cell Lines: Human cancer cell lines relevant to the study (e.g., prostate cancer DU145, hepatoma cells).[2]

    • Procedure:

      • Inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) subcutaneously into the flank of each mouse.

      • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

      • Randomize mice into treatment groups: vehicle control and andrographolide (e.g., 10 mg/kg).[2]

      • Administer treatment via a specified route (p.o., i.p.) and schedule (e.g., daily for 21 days).

      • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Endpoints:

      • Primary: Tumor growth inhibition (TGI).

      • Secondary: Final tumor weight, body weight changes (as a measure of toxicity).

      • Mechanistic: Analysis of excised tumors for markers of apoptosis (e.g., cleaved caspase-3), cell proliferation (e.g., Ki-67), and relevant signaling pathway components (e.g., p-STAT3, p-AKT) via Western blot or IHC.

Data Summary: Anticancer In Vivo Studies
Animal ModelSpeciesAndrographolide Dose & RouteKey Quantitative FindingsReference
Hepatoma XenograftMice10 mg/kgInhibition of hepatoma tumor growth.[2]
Prostate Cancer (DU145) XenograftNot specifiedNot specifiedInhibition of DU145 cell growth in vivo.[2]
Nitrobenzene-induced HepatocarcinogenesisAlbino ratsNot specifiedAndrographolide treatment inhibited the proliferation of tumor cells.[4]

Key Signaling Pathways Modulated by Andrographolide

Understanding the mechanism of action is critical. Andrographolide has been shown to modulate several key inflammatory and cancer-related signaling pathways.

Inhibition of NF-κB Signaling

The NF-κB pathway is a central regulator of inflammation. Andrographolide is a known inhibitor of this pathway.[8]

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS Inflammatory Stimulus (e.g., LPS, TNF-α) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p65_complex IκBα-NF-κB (Inactive) NFkB_p65 NF-κB (p65/p50) Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Upregulates Andro Andrographolide Andro->IKK Inhibits IkBa_p65_complex->Nucleus Translocates

Caption: Andrographolide inhibits the NF-κB inflammatory pathway.

Modulation of MAPK and STAT3 Pathways

Andrographolide also affects the MAPK and STAT3 signaling cascades, which are crucial for both inflammation and cancer cell proliferation.[2][8]

MAPK_STAT3_Pathway GF Growth Factors / Cytokines (e.g., IL-6) Receptor Receptor Tyrosine Kinase GF->Receptor MAPK_path MAPK Cascade (ERK, p38, JNK) Receptor->MAPK_path Activates JAK JAK Receptor->JAK Activates Proliferation Cell Proliferation, Inflammation, Survival MAPK_path->Proliferation STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3->Proliferation Dimerizes & Translocates to Nucleus Andro Andrographolide Andro->MAPK_path Inhibits Phosphorylation Andro->STAT3 Inhibits

Caption: Andrographolide inhibits pro-survival MAPK and STAT3 signaling.

References

Application Notes and Protocols for Enhancing Andrographolide Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Andrographolide, a bioactive diterpenoid lactone extracted from Andrographis paniculata, exhibits a wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects. However, its clinical application is significantly hampered by its poor aqueous solubility and low oral bioavailability.[1][2] This document provides detailed application notes and experimental protocols for several key techniques aimed at improving the systemic absorption of andrographolide.

Introduction to Bioavailability Enhancement Strategies

The low oral bioavailability of andrographolide is attributed to several factors, including its poor solubility in water, potential for P-glycoprotein (P-gp) mediated efflux, and susceptibility to first-pass metabolism.[1][3] To overcome these limitations, various formulation strategies have been developed. These approaches primarily focus on increasing the dissolution rate and/or facilitating its transport across the intestinal epithelium. This document will detail the following techniques:

  • Solid Dispersions: Dispersing andrographolide in a hydrophilic polymer matrix to enhance its dissolution rate.

  • Nanoformulations: Encapsulating andrographolide in various nanosystems to improve solubility and absorption.

    • pH-Sensitive Nanoparticles

    • Solid Lipid Nanoparticles (SLNs)

    • Nanoemulsions

  • Cyclodextrin Inclusion Complexes: Forming complexes with cyclodextrins to increase aqueous solubility.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating andrographolide in a lipid-based system that spontaneously forms a microemulsion in the gastrointestinal tract.

  • Co-administration with Bioenhancers: Using agents like piperine to inhibit metabolic enzymes and enhance absorption.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of various andrographolide formulations compared to the pure compound or a simple suspension.

Table 1: Pharmacokinetic Parameters of Andrographolide Formulations

Formulation TechniqueCarrier/Key ComponentsAnimal ModelDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Fold Increase in Bioavailability (AUC)Reference(s)
Solid Dispersion Polyvinylpyrrolidone K30 (PVP K30), Kolliphor ELRats1002.5 ± 0.6 (per dose)-9.3 ± 1.8 (per dose)3.0[4][5]
pH-Sensitive Nanoparticles Eudragit® EPO, Pluronic® F-68Wistar albino rats103.2-fold increase~4-fold shorter2.2-fold increase2.2[6][7]
Solid Lipid Nanoparticles (SLNs) ------~2.41[3][8]
Nanoemulsion α-tocopherol, ethanol, Cremophor EL, waterRats100---5.95[9]
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex Hydroxypropyl-β-cyclodextrinRats--~60 min (suspension)1.6-fold increase1.6[10][11][12]
Self-Microemulsifying Drug Delivery System (SMEDDS) - Liquid Capryol 90, Cremophor RH 40, LabrasolRabbits17.56-fold increase-15-fold increase15[3][13][14]
Self-Microemulsifying Drug Delivery System (SMEDDS) - Pellets Capryol 90, Cremophor RH 40, Labrasol, Colloidal silicon dioxide, Microcrystalline celluloseRabbits17.55-fold increase-13-fold increase13[13]
Co-administration with β-cyclodextrin 50% w/w β-cyclodextrinBeagle dogs3---1.31-1.96[15][16][17][18]
Co-administration with SDS and Piperine 1% w/w SDS, 10% w/w piperineBeagle dogs3---1.31-1.96[15][16][17][18]
Andrographolide/HPCD/Phospholipid Complex Nanoemulsion (AHPC-NE) Hydroxypropyl-β-cyclodextrin, PhospholipidRats-191.66 ± 19.24--5.51[19]
Mannosylated-Chitosan-Coated Nanoliposomes (MCS-AGL) Mannosylated chitosan----1.56-fold increase1.56[20]
Emulsomes --->6-fold increase->6-fold increase>6[21]

Experimental Protocols

Preparation of Andrographolide-Loaded Solid Dispersion

This protocol describes the solvent evaporation method for preparing a solid dispersion of andrographolide.

Materials:

  • Andrographolide (AG)

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Kolliphor EL

  • Methanol

  • Rotary evaporator

  • Water bath

  • Vacuum oven

Procedure:

  • Weigh the desired amounts of andrographolide, PVP K30, and Kolliphor EL. An optimized ratio has been reported as 1:7:1 (w/w/w) of AG:PVP K30:Kolliphor EL.[4][5]

  • Dissolve the andrographolide, PVP K30, and Kolliphor EL in a suitable volume of methanol in a round-bottom flask.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) in a water bath until a solid mass is formed.

  • Further dry the solid dispersion in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Grind the dried solid dispersion into a fine powder using a mortar and pestle.

  • Store the resulting powder in a desiccator until further use.

Characterization:

  • In vitro dissolution: Perform dissolution studies in a suitable medium (e.g., 0.1 N HCl) and analyze the concentration of andrographolide released over time using a validated HPLC method.[4]

  • Physicochemical characterization: Utilize techniques such as Differential Scanning Calorimetry (DSC), Powder X-Ray Diffraction (PXRD), and Fourier Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of andrographolide within the polymer matrix.[4][5]

Preparation of pH-Sensitive Andrographolide Nanoparticles

This protocol details the nanoprecipitation technique for fabricating pH-sensitive nanoparticles.

Materials:

  • Andrographolide

  • Eudragit® EPO (cationic polymethacrylate copolymer)

  • Pluronic® F-68 (stabilizer)

  • Acetone

  • Distilled water

  • Magnetic stirrer

  • Ultrasonicator

Procedure:

  • Dissolve andrographolide and Eudragit® EPO in acetone to form the organic phase. An optimized concentration is 0.45% w/v of Eudragit® EPO.[6]

  • Dissolve Pluronic® F-68 in distilled water to form the aqueous phase. An optimized concentration is 0.6% w/v of Pluronic® F-68.[6]

  • Slowly inject the organic phase into the aqueous phase under constant magnetic stirring.

  • Continue stirring for a specified period to allow for nanoparticle formation and solvent evaporation.

  • Optionally, sonicate the suspension to reduce particle size and improve homogeneity.

  • The resulting nanoparticle suspension can be used directly or lyophilized for long-term storage.

Characterization:

  • Particle size and zeta potential: Determine the particle size distribution and surface charge using dynamic light scattering (DLS).

  • Encapsulation efficiency: Calculate the amount of andrographolide encapsulated within the nanoparticles by separating the nanoparticles from the aqueous phase and quantifying the free drug in the supernatant.

Preparation of Andrographolide-Loaded Nanoemulsion

This protocol describes the high-pressure homogenization method for preparing an oil-in-water (o/w) nanoemulsion.

Materials:

  • Andrographolide

  • Oil phase (e.g., Capryol 90, Castor oil)[13][22]

  • Surfactant (e.g., Kolliphor RH 40, Tween 80)[13][22]

  • Co-surfactant (e.g., Labrasol, Propylene glycol)[13][22]

  • Distilled water

  • High-speed homogenizer

  • High-pressure homogenizer or microfluidizer

Procedure:

  • Dissolve andrographolide in the selected oil phase. Gentle heating may be required.[22]

  • Add the surfactant and co-surfactant to the oil phase and mix thoroughly to form the oily phase.

  • Slowly add the oily phase to the aqueous phase (distilled water) under high-speed homogenization to form a coarse emulsion.

  • Pass the coarse emulsion through a high-pressure homogenizer or microfluidizer for a specified number of cycles and pressure to reduce the droplet size and form a stable nanoemulsion.[23]

Characterization:

  • Droplet size and polydispersity index (PDI): Measure the droplet size and PDI using DLS.

  • Zeta potential: Determine the surface charge of the nanoemulsion droplets.

  • Morphology: Visualize the nanoemulsion droplets using Transmission Electron Microscopy (TEM).

Visualizations

Experimental Workflow for Solid Dispersion Preparation

G cluster_0 Preparation of Andrographolide Solid Dispersion A Weigh Andrographolide, PVP K30, and Kolliphor EL B Dissolve in Methanol A->B C Solvent Evaporation (Rotary Evaporator) B->C D Vacuum Drying C->D E Grinding D->E F Characterization (Dissolution, DSC, PXRD, FTIR) E->F

Caption: Workflow for preparing andrographolide solid dispersion.

Logic Diagram for Bioavailability Enhancement Strategies

G cluster_0 Strategies to Improve Andrographolide Bioavailability Problem Poor Oral Bioavailability of Andrographolide Solubility Low Aqueous Solubility Problem->Solubility Permeability Low Permeability / Efflux Problem->Permeability Sol_Strat Solubility Enhancement Solubility->Sol_Strat Perm_Strat Permeability Enhancement Permeability->Perm_Strat SD Solid Dispersion Sol_Strat->SD Nano Nanoformulations Sol_Strat->Nano CD Cyclodextrin Complexation Sol_Strat->CD SEDDS SEDDS Sol_Strat->SEDDS Perm_Strat->Nano Perm_Strat->SEDDS Bioenhancer Co-administration with Bioenhancers Perm_Strat->Bioenhancer

Caption: Strategies for enhancing andrographolide bioavailability.

Conclusion

The techniques outlined in this document represent promising approaches to overcome the biopharmaceutical challenges associated with andrographolide. By improving its oral bioavailability, the therapeutic potential of this versatile natural compound can be more effectively realized in clinical settings. Researchers and drug development professionals are encouraged to utilize these protocols as a foundation for their formulation development efforts, optimizing the parameters to suit their specific applications.

References

Application Notes and Protocols: Andrographolide Glycosides as Molecular Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing andrographolide glycosides as molecular probes for studying cellular signaling pathways, target engagement, and other biological processes. The protocols outlined below are intended to serve as a starting point for researchers, and optimization may be required for specific experimental systems.

Introduction to Andrographolide Glycoside Molecular Probes

Andrographolide, a labdane diterpenoid lactone isolated from Andrographis paniculata, and its glycoside derivatives have garnered significant interest due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral effects. To elucidate the molecular mechanisms underlying these activities, researchers have developed molecular probes based on the andrographolide scaffold. These probes, typically incorporating fluorescent tags or affinity labels like biotin, are invaluable tools for:

  • Visualizing cellular uptake and subcellular localization: Fluorescently tagged andrographolide glycosides allow for real-time imaging of their entry into cells and accumulation in specific organelles.

  • Identifying protein targets: Biotinylated andrographolide glycosides can be used in affinity pull-down assays to isolate and identify their binding partners within the cellular proteome.

  • Studying target engagement and pathway modulation: These probes enable the investigation of how andrographolide and its derivatives interact with specific cellular components to modulate signaling pathways.

This document provides detailed protocols for the application of these molecular probes and summarizes key quantitative data to facilitate their use in research and drug development.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) and binding affinities of andrographolide and its derivatives in various assays. This data is crucial for designing experiments and interpreting results when using andrographolide-based molecular probes.

Table 1: IC50 Values of Andrographolide and its Derivatives in Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
AndrographolideNo. 1109 (Lymphoma)Proliferation102.02[1]
AndrographolideNo. 378 (Lymphoma)Proliferation69.98[1]
AndrographolideNo. 63 (Lymphoma)Proliferation135.9[1]
ANDRO-NBDA549 (Lung Carcinoma)Cytotoxicity10.2 ± 1.1[2]
ANDRO-NBDHepG2 (Hepatocellular Carcinoma)Cytotoxicity12.5 ± 1.5[2]
ANDRO-NBDK562 (Chronic Myelogenous Leukemia)Cytotoxicity8.7 ± 0.9[2]
ANDRO-NBDMDA-MB-231 (Breast Cancer)Cytotoxicity15.8 ± 2.1[2]
ANDRO-NBDts-v-Src/NIH3T3 (Transformed Fibroblasts)Cytotoxicity7.5 ± 0.8[2]

Table 2: Inhibitory Activity of Andrographolide on Inflammatory Mediators

MediatorCell LineStimulantIC50 (µM)Reference
PGE2RAW264.7LPS & IFN-γ8.8[3]
TNF-αRAW264.7LPS & IFN-γ21.9[4]
IL-6THP-1LPS12.2[3]
Various CytokinesTHP-1LPS12.2 - 65.2[3]
Nitric Oxide (NO)RAW264.7LPS>100[5]

Table 3: Binding Affinity of Andrographolide to Target Proteins

Target ProteinMethodBinding Energy (kcal/mol)Reference
JUNMolecular Docking-7.4[1]
CASP3Molecular Docking-7.3[1]
IL6Molecular Docking-6.8[1]
COX-2Molecular Docking-7.95[6]
Human Serum Albumin (HSA)Fluorescence Spectroscopy-[7]
α-1-Acid Glycoprotein (AGP)Fluorescence Spectroscopy-[7]

Experimental Protocols

Protocol for Cellular Imaging using a Fluorescent Andrographolide Glycoside Probe (e.g., ANDRO-NBD)

This protocol describes the use of a fluorescently labeled andrographolide derivative, such as ANDRO-NBD, to visualize its uptake and subcellular distribution in live cells using confocal microscopy.[8][9]

Materials:

  • Fluorescent andrographolide probe (e.g., ANDRO-NBD)

  • Cell culture medium appropriate for the cell line

  • Adherent mammalian cells (e.g., A549, HepG2)

  • Confocal microscope with appropriate filter sets for the chosen fluorophore (e.g., NBD)

  • Glass-bottom dishes or chamber slides suitable for microscopy

  • Phosphate-buffered saline (PBS)

  • Optional: Nuclear stain (e.g., Hoechst 33342), mitochondrial stain (e.g., MitoTracker Red CMXRos)

Procedure:

  • Cell Seeding: Seed the cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment. Allow the cells to adhere and grow for 24-48 hours.

  • Probe Preparation: Prepare a stock solution of the fluorescent andrographolide probe in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µM).

  • Cell Labeling:

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the medium containing the fluorescent probe to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for the desired time points (e.g., 15 min, 30 min, 1 h, 3 h). A time-course experiment is recommended to observe the dynamics of uptake.[10]

  • Optional Co-staining: If desired, co-stain with organelle-specific dyes (e.g., Hoechst for nucleus, MitoTracker for mitochondria) according to the manufacturer's instructions. This is typically done in the last 15-30 minutes of the probe incubation.

  • Washing: After incubation, remove the probe-containing medium and wash the cells three times with pre-warmed PBS to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or PBS to the cells for imaging.

    • Immediately transfer the dish/slide to the confocal microscope.

    • Acquire images using the appropriate laser lines and emission filters for the fluorescent probe and any co-stains.

    • Capture images from multiple fields of view for each condition.

Data Analysis:

  • Analyze the images to determine the subcellular localization of the fluorescent probe.

  • Quantify the fluorescence intensity within the whole cell or specific organelles using image analysis software (e.g., ImageJ, CellProfiler).

Protocol for Target Identification using a Biotinylated Andrographolide Glycoside Probe (Affinity Pull-Down Assay)

This protocol outlines a general workflow for identifying the protein binding partners of andrographolide using a biotinylated derivative in a pull-down assay followed by mass spectrometry.[11][12][13]

Materials:

  • Biotinylated andrographolide glycoside probe

  • Streptavidin-conjugated magnetic beads or agarose resin

  • Cell line of interest

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer, or a high concentration of free biotin)

  • SDS-PAGE gels and Western blotting apparatus

  • Mass spectrometer for protein identification

Procedure:

  • Preparation of Affinity Matrix:

    • Resuspend the streptavidin beads/resin in lysis buffer.

    • Wash the beads three times with lysis buffer.

    • Incubate the washed beads with the biotinylated andrographolide probe for 1-2 hours at 4°C with gentle rotation to allow for binding.

    • Wash the beads three times with lysis buffer to remove any unbound probe.

  • Cell Lysis:

    • Culture cells to 80-90% confluency.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice using an appropriate lysis buffer.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Affinity Pull-Down:

    • Incubate the prepared cell lysate with the probe-conjugated beads for 2-4 hours or overnight at 4°C with gentle rotation.

    • As a negative control, incubate cell lysate with unconjugated streptavidin beads.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic stand.

    • Discard the supernatant.

    • Wash the beads extensively (at least 5 times) with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads. This can be done by:

      • Adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

      • Incubating with a high concentration of free biotin to competitively elute the probe and its binding partners.

  • Protein Analysis:

    • SDS-PAGE and Staining: Separate the eluted proteins by SDS-PAGE and visualize them by Coomassie blue or silver staining. Specific bands that are present in the probe pull-down but not in the control can be excised for mass spectrometry.

    • Western Blotting: If a specific target is suspected, perform a Western blot using an antibody against that protein.

    • Mass Spectrometry: For unbiased identification, the entire eluate can be subjected to in-solution or in-gel digestion with trypsin followed by LC-MS/MS analysis to identify the bound proteins.[11]

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by andrographolide glycosides and the experimental workflows described in the protocols.

Signaling Pathways

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates Akt_P P-Akt Akt->Akt_P mTOR mTOR Akt_P->mTOR Activates mTOR_P P-mTOR mTOR->mTOR_P Downstream_Effectors Downstream Effectors (e.g., p70S6K, 4E-BP1) mTOR_P->Downstream_Effectors Regulates Cell_Growth_Survival Cell_Growth_Survival Downstream_Effectors->Cell_Growth_Survival Promotes Andrographolide Andrographolide Andrographolide->Akt_P Inhibits Phosphorylation

Experimental Workflows

Fluorescent_Probe_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed cells on glass-bottom dish C Incubate cells with probe A->C B Prepare fluorescent andrographolide probe solution B->C D Wash to remove unbound probe C->D E Image with confocal microscope D->E F Analyze subcellular localization and intensity E->F

Pull_Down_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Conjugate biotinylated probe to streptavidin beads C Incubate lysate with probe-beads A->C B Prepare cell lysate B->C D Wash away non-specific binding proteins C->D E Elute bound proteins D->E F Separate proteins by SDS-PAGE E->F G Identify proteins by Mass Spectrometry F->G

Conclusion

Andrographolide glycoside-based molecular probes are powerful reagents for dissecting the complex pharmacology of this important class of natural products. The protocols and data presented here provide a framework for researchers to employ these tools in their own studies. Careful optimization of experimental conditions and appropriate controls are essential for obtaining robust and reproducible results. The use of these probes will undoubtedly continue to shed light on the molecular targets and mechanisms of action of andrographolide and its derivatives, paving the way for the development of novel therapeutics.

References

Application Notes and Protocols for High-Throughput Screening of Labdane Diterpenoids for Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Labdane diterpenoids, a class of natural products, have demonstrated a broad spectrum of biological activities, including notable antiviral properties. Their complex chemical structures offer a rich scaffold for the development of novel antiviral therapeutics. High-throughput screening (HTS) is an essential methodology in drug discovery for rapidly assessing the antiviral potential of large compound libraries. This document provides detailed application notes and experimental protocols for the high-throughput screening of labdane diterpenoids against various viral pathogens. The protocols are designed to be robust, scalable, and suitable for identifying and characterizing novel antiviral agents.

Data Presentation: Antiviral Activity of Labdane Diterpenoids

The following tables summarize the reported antiviral activities of various labdane diterpenoids against a range of viruses. This data provides a baseline for understanding the potential of this compound class and for selecting appropriate starting points for screening campaigns.

Table 1: Antiviral Activity of Labdane Diterpenoids against Coronaviruses

CompoundVirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
8-epi-acuminolideHCoV-229EHuh-7->100-[1]
AcuminolideHCoV-229EHuh-7->100-[1]
17-O-acetylacuminolideHCoV-229EHuh-7->100-[1]
Foetidalabdane AHCoV-229EHuh-7->100-[1]
8-epi-acuminolideSARS-CoV-2Huh-763.3>100>1.58[1]
Foetidalabdane ASARS-CoV-2Huh-793.5>100>1.07[1]

Table 2: Antiviral Activity of Labdane Diterpenoids against Other RNA Viruses

CompoundVirusCell LineIC50 (µM)EC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
8-epi-acuminolideZika VirusHuh-776.0->100>1.32[1]
AcuminolideZika VirusHuh-731.9->100>3.13[1]
17-O-acetylacuminolideZika VirusHuh-714.9->100>6.71[1]
Forsyshiyanin AInfluenza A (H1N1)MDCK18.4->100>5.43[2]
Forsyshiyanin BInfluenza A (H1N1)MDCK26.2->100>3.82[2]
Forsyshiyanin ARespiratory Syncytial Virus (RSV)HEp-2-10.5>100>9.52[2]
Forsyshiyanin BRespiratory Syncytial Virus (RSV)HEp-2-14.4>100>6.94[2]
Vitexlimolide ACoxsackievirus B3 (CVB3)Vero----[3]
Vitexlimolide BCoxsackievirus B3 (CVB3)Vero----[3]
Vitexlimolide CCoxsackievirus B3 (CVB3)Vero----[3]

Experimental Protocols

Detailed methodologies for key experiments in the high-throughput screening of labdane diterpenoids are provided below. These protocols are optimized for a 96-well or 384-well plate format to maximize throughput.

Protocol 1: Cell Viability (Cytotoxicity) Assay using XTT

This protocol determines the concentration of a compound that is toxic to the host cells, which is crucial for calculating the selectivity index. The XTT assay is a colorimetric method that measures the metabolic activity of viable cells.

Materials:

  • Host cells appropriate for the target virus

  • Complete cell culture medium

  • 96-well or 384-well clear, flat-bottom tissue culture plates

  • Labdane diterpenoid compounds dissolved in DMSO

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • PMS (N-methyl dibenzopyrazine methyl sulfate) solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed host cells into a 96-well or 384-well plate at a predetermined optimal density and incubate overnight at 37°C with 5% CO2 to allow for cell attachment and formation of a monolayer.

  • Compound Preparation: Prepare serial dilutions of the labdane diterpenoid compounds in cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Compound Addition: Remove the old medium from the cell plates and add the diluted compounds to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubation: Incubate the plates for the same duration as the planned antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO2.

  • XTT Reagent Preparation: Shortly before use, prepare the XTT/PMS solution according to the manufacturer's instructions.

  • Reagent Addition: Add the XTT/PMS solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Absorbance Reading: Measure the absorbance at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: High-Throughput Antiviral Assay using Cytopathic Effect (CPE) Reduction

This assay measures the ability of a compound to protect cells from the virus-induced cell death, or cytopathic effect.[4][5]

Materials:

  • Host cells and target virus

  • Complete cell culture medium

  • 96-well or 384-well clear, flat-bottom tissue culture plates

  • Labdane diterpenoid compounds

  • Positive control antiviral drug

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent or similar

  • Luminometer

Procedure:

  • Cell Seeding: Seed host cells in a 96-well or 384-well plate and incubate overnight.

  • Compound and Virus Preparation: Prepare serial dilutions of the labdane diterpenoids and a known antiviral positive control in culture medium. Prepare a virus stock at a multiplicity of infection (MOI) that causes significant CPE within the desired timeframe (e.g., 72 hours).

  • Infection and Treatment: Remove the medium from the cells and add the compound dilutions. Subsequently, add the virus suspension to all wells except the mock-infected (cell control) wells.

  • Controls: Include the following controls on each plate:

    • Cell Control (Mock-infected): Cells with medium and DMSO, no virus.

    • Virus Control: Cells with medium, DMSO, and virus.

    • Positive Control: Cells with a known antiviral drug and virus.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 72 hours or until significant CPE is observed in the virus control wells.

  • Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's protocol.

  • Luminescence Reading: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of CPE inhibition against the compound concentration and fitting the data to a dose-response curve. The Selectivity Index (SI) is then calculated as CC50/EC50.

Protocol 3: High-Throughput Plaque Reduction Assay

This assay quantifies the reduction in the number of viral plaques (localized areas of cell death) in the presence of a compound. It is a more direct measure of antiviral activity than the CPE assay.[6][7]

Materials:

  • Host cells and plaque-forming virus

  • Complete cell culture medium

  • Overlay medium (e.g., containing carboxymethyl cellulose or Avicel)

  • 96-well tissue culture plates

  • Labdane diterpenoid compounds

  • Crystal violet staining solution or specific viral antigen antibody for immunoplaque staining

  • Automated plaque counter or high-content imager

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate to form a confluent monolayer.

  • Compound and Virus Incubation: In a separate plate, prepare serial dilutions of the compounds. Add a standardized amount of virus to each well containing the compound dilutions and incubate for 1 hour at 37°C to allow the compounds to interact with the virus.

  • Infection: Transfer the compound-virus mixture to the cell monolayer and incubate for 1 hour to allow for viral adsorption.

  • Overlay Addition: Remove the inoculum and add the overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.

  • Incubation: Incubate the plates for 2-5 days, depending on the virus, to allow for plaque formation.

  • Plaque Visualization:

    • Crystal Violet Staining: Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet. Plaques will appear as clear zones against a purple background of viable cells.

    • Immunoplaque Staining: For non-lytic viruses, fix the cells and use a primary antibody against a viral antigen, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric detection or a fluorophore for fluorescent detection.

  • Plaque Counting: Count the number of plaques in each well using an automated plaque counter or a high-content imager.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Protocol 4: Reporter Gene Assay for Antiviral Screening

This assay utilizes a recombinant virus that expresses a reporter gene (e.g., luciferase or green fluorescent protein) upon replication in host cells. The reporter signal is a direct measure of viral replication.[8][9][10]

Materials:

  • Host cells

  • Recombinant reporter virus

  • 96-well or 384-well white or black, clear-bottom tissue culture plates

  • Labdane diterpenoid compounds

  • Luciferase assay substrate or fluorescence microplate reader

  • Luminometer or fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed host cells in an appropriate 96-well or 384-well plate.

  • Compound Addition: Add serial dilutions of the labdane diterpenoids to the cells.

  • Infection: Infect the cells with the reporter virus at a predetermined MOI.

  • Incubation: Incubate the plates for 24-48 hours at 37°C with 5% CO2.

  • Reporter Signal Measurement:

    • Luciferase: Add the luciferase substrate to the wells and measure the luminescence.

    • Fluorescent Protein: Measure the fluorescence intensity directly using a microplate reader.

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of reporter signal inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the high-throughput screening of labdane diterpenoids for antiviral activity.

HTS_Workflow cluster_setup Assay Setup cluster_primary_screen Primary Screening cluster_cytotoxicity Cytotoxicity Assessment cluster_data_analysis Data Analysis cluster_hit_validation Hit Validation & Secondary Assays A Seed Host Cells (96/384-well plates) C Add Compounds to Cells A->C G Add Compounds to Cells (No Virus) A->G B Prepare Labdane Diterpenoid Library (Serial Dilutions) B->C B->G D Infect Cells with Virus C->D E Incubate (24-72h) D->E F Measure Viral Activity (e.g., CPE, Reporter Gene) E->F J Calculate EC50 F->J H Incubate (24-72h) G->H I Measure Cell Viability (e.g., XTT Assay) H->I K Calculate CC50 I->K L Determine Selectivity Index (SI = CC50 / EC50) J->L K->L M Dose-Response Confirmation L->M Select Hits (High SI) N Plaque Reduction Assay M->N O Mechanism of Action Studies M->O

Caption: High-throughput screening workflow for antiviral labdane diterpenoids.

Antiviral Signaling Pathway of Andrographolide

Andrographolide, a labdane diterpenoid, has been shown to inhibit Hepatitis C Virus (HCV) replication by upregulating heme oxygenase-1 (HO-1) expression through the activation of the p38 MAPK signaling pathway.[11]

Andrographolide_Pathway cluster_cell Hepatocyte Andrographolide Andrographolide p38_MAPK p38 MAPK Andrographolide->p38_MAPK activates Nrf2_inactive Nrf2-Keap1 (inactive) p38_MAPK->Nrf2_inactive phosphorylates Nrf2_active Nrf2 (active) Nrf2_inactive->Nrf2_active dissociation ARE Antioxidant Response Element (ARE) Nrf2_active->ARE binds to HO1_gene HO-1 Gene ARE->HO1_gene activates transcription HO1_protein Heme Oxygenase-1 (HO-1) HO1_gene->HO1_protein expresses Biliverdin Biliverdin HO1_protein->Biliverdin produces IFN_response Interferon (IFN) Response Biliverdin->IFN_response enhances NS3_4A HCV NS3/4A Protease Biliverdin->NS3_4A inhibits HCV_replication HCV Replication IFN_response->HCV_replication inhibits NS3_4A->HCV_replication required for

Caption: Proposed antiviral mechanism of andrographolide against HCV.

Conclusion

The protocols and data presented in this document provide a comprehensive framework for the high-throughput screening of labdane diterpenoids for antiviral activity. By employing these standardized assays, researchers can efficiently identify and characterize promising lead compounds for the development of novel antiviral therapies. The provided workflow and signaling pathway diagrams offer a visual guide to the experimental process and a deeper understanding of the potential mechanisms of action of these natural products. Further investigation into the specific molecular targets and signaling pathways of active labdane diterpenoids will be crucial for their optimization and translation into clinical candidates.

References

Troubleshooting & Optimization

Optimizing reaction conditions for the glycosylation of andrographolide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the glycosylation of andrographolide.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the glycosylation of andrographolide, offering potential causes and solutions in a practical question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My glycosylation reaction with andrographolide resulted in a very low yield or no desired product. What are the possible reasons and how can I improve it?

  • Answer: Low or no yield in andrographolide glycosylation can stem from several factors related to reactants, reaction conditions, and work-up procedures. Here's a breakdown of potential causes and troubleshooting steps:

    • Inadequate Activation of Glycosyl Donor (Chemical Synthesis): In methods like the Koenigs-Knorr reaction, the glycosyl donor (e.g., a glycosyl halide) must be effectively activated. Ensure the promoter (e.g., silver carbonate, mercuric cyanide) is of high quality and used in the correct stoichiometric ratio.

    • Inactive Enzyme (Enzymatic Synthesis): The enzyme's activity is critical. Verify the enzyme's specific activity and ensure it has been stored correctly. Consider performing a small-scale control reaction with a known substrate to confirm enzyme viability.

    • Poor Solubility of Andrographolide: Andrographolide has poor water solubility, which can be a limiting factor, especially in enzymatic reactions that often use aqueous buffers.[1] The use of co-solvents can enhance solubility.

    • Suboptimal Reaction Temperature: Temperature plays a crucial role in both chemical and enzymatic glycosylation. For chemical methods, temperatures that are too low can lead to slow reaction rates, while excessively high temperatures can cause degradation of reactants or products.[2][3][4] Enzymatic reactions have an optimal temperature range for activity; deviation from this can significantly reduce the yield.

    • Incorrect pH (Enzymatic Synthesis): Enzymes have a specific pH range for optimal activity. The pH of the reaction buffer should be carefully controlled and optimized for the specific glycosidase or glycosyltransferase being used.

    • Steric Hindrance: The hydroxyl groups of andrographolide may be sterically hindered, making them less accessible to the glycosyl donor. The choice of glycosylation position (primary vs. secondary hydroxyls) can significantly impact reaction efficiency.

    • Suboptimal Glycosyl Donor to Acceptor Ratio: The molar ratio of the glycosyl donor to andrographolide (the acceptor) is a critical parameter to optimize for driving the reaction towards product formation.[5][6][7]

Issue 2: Formation of Multiple Products and Side Reactions

  • Question: I am observing multiple spots on my TLC analysis of the reaction mixture, indicating the formation of several products. How can I improve the selectivity of my andrographolide glycosylation?

  • Answer: The formation of multiple products is a common challenge due to the presence of several hydroxyl groups on the andrographolide molecule with varying reactivities.

    • Lack of Regioselectivity: To achieve regioselective glycosylation at a specific hydroxyl group, the use of protecting groups is often necessary in chemical synthesis. This involves selectively blocking the more reactive hydroxyl groups to direct glycosylation to the desired position.

    • Anomeric Mixture: Glycosylation can result in a mixture of α and β anomers. The stereochemical outcome is influenced by the solvent, the protecting groups on the glycosyl donor, the reaction temperature, and the nature of the promoter.[8] Anchimeric assistance from a participating group at the C-2 position of the glycosyl donor (e.g., an acetyl group) typically favors the formation of the 1,2-trans-glycoside.

    • Side Reactions: Andrographolide can undergo degradation under harsh reaction conditions. For instance, it is known to be unstable at high temperatures and certain pH values.[9] Monitoring the reaction closely and avoiding prolonged reaction times or extreme conditions can minimize the formation of degradation products.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify my andrographolide glycoside from the reaction mixture. What are effective purification strategies?

  • Answer: The purification of andrographolide glycosides often requires chromatographic techniques due to the potential presence of unreacted starting materials, side products, and isomers.

    • Chromatographic Separation: Column chromatography is a standard method for purifying glycosylated products. The choice of stationary phase (e.g., silica gel, alumina) and mobile phase (eluent system) is critical for achieving good separation.[2][10] Gradient elution is often more effective than isocratic elution for separating complex mixtures.

    • Monitoring Fractions: Thin-layer chromatography (TLC) is an essential tool for monitoring the column chromatography fractions to identify those containing the desired product.[4] High-performance liquid chromatography (HPLC) can also be used for more precise analysis and quantification.[11][12][13]

    • Crystallization: If the glycosylated product is a solid, recrystallization can be a highly effective final purification step to obtain a high-purity compound.

Data Presentation

Table 1: Influence of Solvents on Andrographolide Extraction Yield (Illustrative)

SolventPolarity IndexHildebrand Solubility Parameter (δ)Extraction Yield (%)Andrographolide Content (%)Reference
Methanol6.614.538.082.11[14]
Ethanol5.212.933.151.37[14]
Acetone5.49.924.002.72[14]
Ethyl Acetate4.39.1--[6]
Dichloromethane3.49.7---
n-Hexane0.07.3--[10]

Note: This table presents data related to extraction, which can inform solvent choice for the glycosylation reaction, as solubility is a key factor.

Table 2: Key Parameters for Optimizing Andrographolide Glycosylation

ParameterChemical GlycosylationEnzymatic GlycosylationKey Considerations
Solvent Aprotic solvents (e.g., Dichloromethane, Toluene)Buffer with co-solvents (e.g., DMSO, Methanol)Solubilize reactants, minimize side reactions.
Temperature -20°C to room temperature25°C to 50°C (enzyme dependent)Balance reaction rate and stability of reactants/products.[2][3]
pH Not directly controlled (anhydrous conditions)Optimized for specific enzyme (typically pH 5-8)Critical for enzyme activity and stability.
Catalyst/Promoter Silver or Mercury saltsGlycosidase or GlycosyltransferaseChoice of catalyst dictates reaction mechanism and efficiency.
Protecting Groups Often required for regioselectivityGenerally not requiredSimplifies synthesis but may limit regiocontrol.
Reaction Time 1 to 24 hours12 to 72 hoursMonitor by TLC/HPLC to determine completion.[4][11][12]

Experimental Protocols

Protocol 1: General Procedure for Chemical Glycosylation (Koenigs-Knorr Type)

  • Protection of Andrographolide (Optional): If regioselectivity is desired, selectively protect the hydroxyl groups of andrographolide that are not intended for glycosylation using standard protecting group chemistry.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve andrographolide (or the protected derivative) and the glycosyl donor (e.g., acetobromoglucose) in a dry aprotic solvent (e.g., dichloromethane).

  • Addition of Promoter: Add the promoter (e.g., silver carbonate) to the reaction mixture with stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, observing the consumption of the starting material and the formation of a new, more polar spot corresponding to the glycosylated product.

  • Work-up: Upon completion, filter the reaction mixture to remove the promoter salts. Wash the filtrate with an appropriate aqueous solution (e.g., sodium bicarbonate solution, water) to remove any acidic byproducts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Deprotection (if applicable): If protecting groups were used, remove them using the appropriate deprotection conditions.

  • Characterization: Characterize the final product by spectroscopic methods such as NMR and Mass Spectrometry to confirm its structure and purity.[12]

Protocol 2: General Procedure for Enzymatic Glycosylation

  • Reaction Mixture Preparation: In a suitable vessel, prepare a buffer solution at the optimal pH for the chosen enzyme.

  • Substrate Dissolution: Dissolve the glycosyl donor (e.g., a simple sugar or an activated sugar) in the buffer. Add andrographolide, potentially with a co-solvent (e.g., DMSO) to aid dissolution.

  • Enzyme Addition: Add the glycosidase or glycosyltransferase to the reaction mixture.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme with gentle agitation.

  • Reaction Monitoring: Monitor the reaction progress over time by taking aliquots and analyzing them by TLC or HPLC.

  • Enzyme Inactivation: Once the reaction has reached the desired conversion, inactivate the enzyme, typically by heating or by adding an organic solvent like ethanol or acetone.

  • Work-up: Remove the precipitated enzyme by centrifugation or filtration. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate) to recover the glycosylated andrographolide.

  • Purification: Concentrate the organic extract and purify the product by column chromatography.

  • Characterization: Confirm the structure and purity of the isolated glycoside using spectroscopic techniques (NMR, Mass Spectrometry).[15]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis start Start: Define Glycosylation Strategy substrate_prep Prepare Andrographolide (Acceptor) start->substrate_prep donor_prep Prepare Glycosyl Donor start->donor_prep reaction_setup Set up Glycosylation Reaction (Chemical or Enzymatic) substrate_prep->reaction_setup donor_prep->reaction_setup optimization Optimize Conditions: - Solvent - Temperature - Catalyst/Enzyme - pH (Enzymatic) - Reactant Ratio reaction_setup->optimization monitoring Monitor Reaction Progress (TLC/HPLC) optimization->monitoring Iterative Process workup Reaction Work-up & Crude Product Isolation monitoring->workup Reaction Complete purification Purify Glycoside (Column Chromatography) workup->purification characterization Characterize Product (NMR, MS) purification->characterization end End: Pure Andrographolide Glycoside characterization->end

Caption: Experimental workflow for the glycosylation of andrographolide.

troubleshooting_logic cluster_yield Low/No Yield cluster_selectivity Poor Selectivity cluster_purification Purification Issues start Problem Encountered low_yield Low or No Product Yield start->low_yield multi_products Multiple Products Formed start->multi_products diff_purify Difficulty in Purification start->diff_purify check_reactants Check Reactant Quality & Activity low_yield->check_reactants check_conditions Verify Reaction Conditions (Temp, pH, Solvent) low_yield->check_conditions check_ratio Optimize Donor:Acceptor Ratio low_yield->check_ratio use_pg Consider Protecting Groups (Chemical Synthesis) multi_products->use_pg optimize_anomeric Adjust Conditions for Anomeric Control multi_products->optimize_anomeric minimize_degradation Reduce Reaction Time/Temp multi_products->minimize_degradation optimize_chroma Optimize Chromatography (Stationary/Mobile Phase) diff_purify->optimize_chroma use_gradient Employ Gradient Elution diff_purify->use_gradient try_crystallization Attempt Recrystallization diff_purify->try_crystallization

Caption: Troubleshooting logic for andrographolide glycosylation.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Diterpenoid Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of diterpenoid glycosides. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing when analyzing diterpenoid glycosides?

Peak tailing in the HPLC analysis of diterpenoid glycosides is often a multifactorial issue. The primary causes can be broadly categorized as follows:

  • Secondary Silanol Interactions: The most frequent cause is the interaction between the analyte and residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2] Diterpenoid glycosides possess polar hydroxyl groups on both the aglycone and sugar moieties, which can interact strongly with acidic silanol groups, leading to tailing.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of both the diterpenoid glycoside analytes and the stationary phase. If the pH is not optimized, it can lead to multiple analyte forms in equilibrium, causing peak broadening and tailing.[3]

  • Column Issues: Physical problems with the column, such as the formation of voids, channelin, or contamination of the inlet frit, can disrupt the flow path and cause peak distortion for all analytes.[2]

  • Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to asymmetrical peak shapes, including tailing.

  • Extra-Column Effects: Excessive tubing length or internal diameter, as well as poorly made connections, can contribute to band broadening and peak tailing.

Q2: How does the structure of diterpenoid glycosides contribute to peak tailing?

The unique structure of diterpenoid glycosides, consisting of a relatively non-polar diterpenoid aglycone and one or more polar sugar moieties, presents specific challenges in HPLC.

  • Aglycone Interactions: The diterpenoid core can engage in hydrophobic interactions with the C18 stationary phase.[4][5] However, any polar functional groups on the aglycone can also participate in secondary interactions with residual silanols.

  • Sugar Moiety Interactions: The sugar chains, with their numerous hydroxyl groups, are highly polar. The length and branching of these sugar chains can influence the overall polarity of the molecule and its interaction with the stationary phase.[3] These hydroxyl groups are prime candidates for hydrogen bonding with active silanol groups, which is a major contributor to peak tailing.

Q3: How can I systematically troubleshoot peak tailing for my diterpenoid glycoside analysis?

A logical approach is crucial for effective troubleshooting. The following workflow can help identify and resolve the root cause of peak tailing.

Troubleshooting Workflow for Peak Tailing

Troubleshooting_Workflow start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_tail Yes check_all_peaks->yes_all_tail Yes no_some_tail No, only some peaks tail check_all_peaks->no_some_tail No physical_issue Suspect Physical Issue: - Column void/contamination - Extra-column volume - Leaks yes_all_tail->physical_issue chemical_issue Suspect Chemical Issue: - Secondary silanol interactions - Mobile phase pH - Sample overload no_some_tail->chemical_issue inspect_column Inspect/Replace Column & Guard Column physical_issue->inspect_column optimize_mobile_phase Optimize Mobile Phase: - Adjust pH (typically lower) - Add modifier (e.g., TFA, Formic Acid) chemical_issue->optimize_mobile_phase check_fittings Check Fittings & Tubing inspect_column->check_fittings end_good_peak Peak Shape Improved check_fittings->end_good_peak dilute_sample Dilute Sample optimize_mobile_phase->dilute_sample dilute_sample->end_good_peak

Caption: A flowchart outlining the systematic approach to troubleshooting peak tailing in HPLC.

Q4: What are the recommended mobile phase modifications to improve peak shape?

Optimizing the mobile phase is a powerful tool to mitigate peak tailing.

  • Lowering pH: For reversed-phase chromatography on silica-based columns, reducing the mobile phase pH to around 2.5-3.5 is highly effective.[3] At this acidic pH, the residual silanol groups are protonated and less likely to interact with the polar groups of the diterpenoid glycosides.

  • Using Acidic Modifiers: Additives like trifluoroacetic acid (TFA) or formic acid are commonly used at low concentrations (0.05-0.1%) to control the mobile phase pH and improve peak shape.[6] TFA can also act as an ion-pairing agent, further enhancing peak symmetry.

  • Buffer Selection: When pH control is critical, using a buffer is recommended. For steviol glycosides, a sodium phosphate buffer at pH 2.6 has been shown to be effective.[7] Ensure the buffer is compatible with your detector (e.g., avoid non-volatile buffers like phosphate with mass spectrometry).

Quantitative Data on Peak Shape Improvement

The following table summarizes the effect of different mobile phase conditions on the peak asymmetry of selected diterpenoid glycosides.

Diterpenoid GlycosideStationary PhaseMobile PhaseAsymmetry Factor (As)Reference
SteviosideC18Acetonitrile/Water (32:68, v/v)1.8[8]
Rebaudioside AC18Acetonitrile/Water (32:68, v/v)1.6[8]
SteviosideC18Acetonitrile/Sodium Phosphate Buffer (pH 2.6) (32:68, v/v)1.2[7]
Rebaudioside AC18Acetonitrile/Sodium Phosphate Buffer (pH 2.6) (32:68, v/v)1.1[7]
Ginkgolide AC18Methanol/Water (33:67, v/v)1.5[9]
Ginkgolide BC18Methanol/Water (33:67, v/v)1.4[9]
Ginkgolide AC18Acetonitrile/0.01% TFA in Water (gradient)1.1[6]
Ginkgolide BC18Acetonitrile/0.01% TFA in Water (gradient)1.0[6]

Detailed Experimental Protocols

Protocol 1: HPLC Analysis of Steviol Glycosides with Improved Peak Shape

This protocol is adapted from validated methods for the analysis of steviol glycosides.[7]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column:

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 10 mM Sodium Phosphate buffer, pH adjusted to 2.6 with phosphoric acid.

    • Solvent B: Acetonitrile.

    • Isocratic elution with 32% B at a flow rate of 1.0 mL/min.

  • Column Temperature:

    • 40 °C.

  • Detection:

    • UV at 210 nm.

  • Injection Volume:

    • 20 µL.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a final concentration of approximately 100-1000 mg/kg. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: HPLC-MS Analysis of Ginkgolides with Enhanced Peak Symmetry

This protocol is based on a method developed for the simultaneous determination of ginkgolic acids and ginkgols, which can be adapted for ginkgolides.[6]

  • Instrumentation:

    • HPLC system coupled to a Mass Spectrometer (MS) with an appropriate interface (e.g., ESI).

  • Column:

    • Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.01% Trifluoroacetic acid (TFA) in water.

    • Solvent B: Acetonitrile with 0.01% TFA.

    • A suitable gradient elution program should be developed to separate the ginkgolides of interest.

  • Flow Rate:

    • 0.6 mL/min.

  • Column Temperature:

    • 30 °C.

  • Detection:

    • MS detection in either positive or negative ion mode, depending on the specific ginkgolides.

  • Injection Volume:

    • 5-10 µL.

  • Sample Preparation:

    • Extract the ginkgolides from the sample matrix using an appropriate solvent (e.g., methanol or ethanol). The final extract should be dissolved in the initial mobile phase composition and filtered before injection.

Logical Relationships in Troubleshooting

The interplay between different factors causing peak tailing can be visualized as follows:

Interconnected Causes of Peak Tailing

Peak_Tailing_Causes cluster_chemical Chemical Factors cluster_physical Physical Factors Secondary Interactions Secondary Interactions Peak Tailing Peak Tailing Secondary Interactions->Peak Tailing Mobile Phase pH Mobile Phase pH Mobile Phase pH->Secondary Interactions Analyte Structure Analyte Structure Analyte Structure->Secondary Interactions Column Degradation Column Degradation Column Degradation->Peak Tailing Extra-Column Volume Extra-Column Volume Extra-Column Volume->Peak Tailing Sample Overload Sample Overload Sample Overload->Peak Tailing

Caption: A diagram illustrating the relationship between chemical and physical factors that contribute to peak tailing.

References

Improving the yield of andrographolide extraction from plant material

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of andrographolide from Andrographis paniculata.

Troubleshooting Guides

Problem 1: Low Andrographolide Yield

Symptoms: The final extracted and purified product contains a lower than expected amount of andrographolide.

Possible Causes & Solutions:

  • Inadequate Solvent Selection: The choice of solvent significantly impacts extraction efficiency. Polar solvents are generally more effective for andrographolide extraction than non-polar ones.

    • Recommendation: Methanol has been shown to be one of the most effective solvents for extracting andrographolide, yielding a higher percentage compared to ethanol, acetone, or dichloromethane.[1][2] Water is generally not recommended as it can lead to hydrolysis and thermal degradation of andrographolide.[1][2]

  • Suboptimal Extraction Parameters: Factors such as temperature, extraction time, and the ratio of solvent to plant material can affect the yield.

    • Recommendation: For Soxhlet extraction, a reflux temperature for 3 hours has been used effectively. The optimal ratio of dried plant powder to methanol has been found to be 1:3.5 (w/v). Increasing the extraction duration generally increases the yield until equilibrium is reached.[3]

  • Improper Plant Material Preparation: The physical state of the plant material influences the surface area available for solvent interaction.

    • Recommendation: The plant material should be dried, preferably in a hot-air oven at a temperature below 60°C, and then ground to a fine powder (e.g., 40-80 mesh size) to increase the surface area for extraction.[4]

  • Plant Material Variability: The concentration of andrographolide in the plant can vary based on genetics, growing conditions, harvest time, and storage.[5][6]

    • Recommendation: Harvest Andrographis paniculata at the flowering stage, as this is when the andrographolide content is typically at its highest.[7] Ensure proper drying and storage conditions to prevent degradation of the active compound.[8]

Problem 2: Green or Dark-Colored Extract

Symptoms: The crude extract has a deep green or dark brown color, which can interfere with subsequent purification steps.

Possible Causes & Solutions:

  • Presence of Chlorophyll and Other Pigments: The green color is primarily due to the co-extraction of chlorophyll from the plant leaves.

    • Recommendation: Treat the crude extract with activated charcoal. A common procedure is to add activated charcoal to the extract, reflux for about 20 minutes, and then filter. This process effectively removes coloring matter.[9]

Problem 3: Difficulty in Crystalizing Andrographolide

Symptoms: Andrographolide fails to precipitate or forms impure crystals from the concentrated extract.

Possible Causes & Solutions:

  • Presence of Impurities: Sticky residues and other co-extracted compounds can inhibit the crystallization process.

    • Recommendation: Ensure the extract is sufficiently clarified before attempting crystallization. The use of activated charcoal to remove pigments is a crucial first step. After clarification, the extract should be concentrated by evaporation before cooling to induce crystallization.

  • Incorrect Solvent for Crystallization: The choice of solvent for recrystallization is critical for obtaining pure crystals.

    • Recommendation: Methanol is a suitable solvent for the recrystallization of andrographolide.[4] Repeated recrystallization may be necessary to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: Which extraction method is the most effective for andrographolide?

A1: Several methods can be used, each with its own advantages. Soxhlet extraction is a classic and effective method that ensures repeated contact of the sample with fresh solvent.[1] Maceration is a simpler technique that can also yield good results.[4][10] More advanced techniques like Microwave-Assisted Extraction (MAE) have been shown to provide a higher yield of andrographolide in a shorter time compared to conventional refluxation.[11]

Q2: What is the best solvent for andrographolide extraction?

A2: Methanol is widely reported as the best single solvent for extracting andrographolide, showing higher yields compared to other solvents like ethanol, acetone, and chloroform.[1][2] Some studies have also used a 1:1 mixture of dichloromethane and methanol for cold maceration.[4][10] Binary solvent systems, such as 50% ethanol in water, can also be effective, as they can modulate the polarity of the extraction medium.[3]

Q3: How can I remove the green color from my extract?

A3: The green color, which is from chlorophyll, can be effectively removed by treating the extract with activated charcoal.[9] This process, known as decolorization, is a critical step before purification and crystallization.

Q4: What is the optimal particle size for the plant material?

A4: Grinding the dried plant material to a powder of 40 to 80 mesh size is recommended.[4] This increases the surface area for solvent penetration and improves extraction efficiency.

Q5: At what stage of growth should I harvest Andrographis paniculata for the highest andrographolide content?

A5: The andrographolide content is typically highest at the flowering stage of the plant.[7] Harvesting at this time can significantly improve the starting yield of your extraction.

Data Presentation

Table 1: Comparison of Solvents for Andrographolide Extraction

SolventExtraction MethodRelative Yield of AndrographolideReference
MethanolSoxhletHigh[1]
EthanolSoxhletLower than Methanol[1]
DichloromethaneSoxhletLower than Methanol
AcetoneMacerationLower than Methanol[2]
WaterRefluxationLow (risk of degradation)[1][2]
Dichloromethane:Methanol (1:1)Cold MacerationEffective[4][10]

Table 2: Influence of Extraction Method on Andrographolide Yield

Extraction MethodSolventKey AdvantageRelative YieldReference
Microwave-Assisted Extraction (MAE)Water/MethanolRapid, Higher YieldHigh[11]
Soxhlet ExtractionMethanolEfficient, ContinuousHigh[1]
RefluxationWater/MethanolSimple SetupModerate to High[11]
MacerationDichloromethane:Methanol (1:1)Simple, Room TemperatureModerate[4][10]

Experimental Protocols

Protocol 1: Soxhlet Extraction and Purification of Andrographolide
  • Preparation of Plant Material:

    • Air-dry the leaves of Andrographis paniculata in the shade, followed by drying in a hot-air oven at a temperature below 60°C.

    • Grind the dried leaves to a powder of 80 mesh size.

  • Soxhlet Extraction:

    • Place 50g of the dried powder into a thimble.

    • Place the thimble in a Soxhlet extractor.

    • Add 250 mL of methanol to the distillation flask.

    • Heat the flask to the boiling point of methanol and continue the extraction for 3 hours.

  • Decolorization:

    • After extraction, cool the deep green extract.

    • Add activated charcoal (e.g., 2-5% w/v) to the extract.

    • Reflux the mixture for 20 minutes.

    • Filter the mixture while hot to remove the activated charcoal. The filtrate should be a clear, yellow-colored solution.

  • Concentration and Crystallization:

    • Concentrate the filtrate by evaporating the solvent using a rotary evaporator until the volume is reduced to about 30-50 mL.

    • Cool the concentrated extract in a refrigerator to induce the crystallization of andrographolide.[12]

  • Purification:

    • Filter the crystals and wash them with a small amount of cold methanol to remove any remaining impurities.[9]

    • Dry the white, needle-like crystals in a vacuum tray drier.[12]

    • The purity of the andrographolide can be confirmed by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), melting point, and spectroscopic methods.[9][10]

Visualizations

experimental_workflow plant_material Plant Material (Andrographis paniculata leaves) drying Drying (<60°C) plant_material->drying grinding Grinding (40-80 mesh) drying->grinding extraction Extraction (e.g., Soxhlet with Methanol) grinding->extraction crude_extract Crude Extract (Green/Dark) extraction->crude_extract decolorization Decolorization (Activated Charcoal) crude_extract->decolorization clarified_extract Clarified Extract (Yellow) decolorization->clarified_extract concentration Concentration (Evaporation) clarified_extract->concentration crystallization Crystallization (Cooling) concentration->crystallization purification Purification (Washing & Drying) crystallization->purification pure_andrographolide Pure Andrographolide purification->pure_andrographolide

Caption: Experimental workflow for andrographolide extraction.

influencing_factors yield Andrographolide Yield plant Plant Material plant->yield harvest_time Harvest Time (Flowering Stage) plant->harvest_time drying_cond Drying Conditions plant->drying_cond particle_size Particle Size plant->particle_size extraction_params Extraction Parameters extraction_params->yield method Method (Soxhlet, MAE, etc.) extraction_params->method duration Duration extraction_params->duration temperature Temperature extraction_params->temperature ratio Solvent/Solid Ratio extraction_params->ratio solvent Solvent solvent->yield type Type (e.g., Methanol) solvent->type polarity Polarity solvent->polarity purification_steps Purification purification_steps->yield (Losses) decolorization_eff Decolorization Efficiency purification_steps->decolorization_eff crystallization_eff Crystallization Efficiency purification_steps->crystallization_eff

Caption: Factors influencing andrographolide extraction yield.

References

Technical Support Center: Minimizing Degradation of (2E)-5-[(1R,4aS,5S,6R,8aS)-Decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-3-methyl-2-pente-1-nyl I(2)-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of (2E)-5-[(1R,4aS,5S,6R,8aS)-Decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-3-methyl-2-pente-1-nyl I(2)-D-glucopyranoside (internal reference: Compound X) to minimize degradation. The information is based on the chemical properties of diterpenoid glycosides and established best practices for similar molecules, such as steviol glycosides.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term storage condition for Compound X in solid form?

A1: For short-term storage, it is recommended to keep Compound X in a cool, dry, and dark place. A standard laboratory environment with controlled room temperature (20-25°C) is generally acceptable for short periods. The material should be stored in a well-sealed container to protect it from moisture.[1][2]

Q2: What are the ideal long-term storage conditions for solid Compound X?

A2: For long-term stability, Compound X should be stored at -20°C in a tightly sealed container, protected from light and moisture.[3][4] Some suppliers of similar compounds recommend storage at -80°C for maximum stability over extended periods.[4]

Q3: How should I store solutions of Compound X?

A3: Solutions of Compound X are generally less stable than the solid form. It is advisable to prepare solutions fresh for each experiment. If storage is necessary, sterile-filter the solution and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The choice of solvent is also critical; ensure the solvent is of high purity and does not promote degradation.

Q4: What are the main factors that can cause the degradation of Compound X?

A4: The primary factors that can lead to the degradation of diterpenoid glycosides like Compound X are:

  • pH: Acidic conditions can catalyze the hydrolysis of the glycosidic bond, leading to the separation of the sugar moiety from the aglycone.[5][6]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[6][7]

  • Light: Exposure to UV light can induce photolytic degradation.[8]

  • Oxidation: The presence of oxidizing agents can lead to the modification of the chemical structure.

Q5: Are there any specific buffer systems to avoid when working with Compound X in solution?

A5: Yes, for similar compounds like Rebaudioside A, it has been observed that phosphate buffers can accelerate degradation at neutral pH compared to citrate buffers.[7] Therefore, it is advisable to use citrate buffers or other non-reactive buffer systems when working with Compound X in the neutral pH range.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Loss of potency or unexpected analytical results (e.g., new peaks in HPLC). Degradation of the compound.1. Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature, protected from light and moisture. 2. Check Solution Age and Storage: If using a stock solution, prepare a fresh solution from solid material and re-run the experiment. 3. Evaluate Experimental Conditions: Assess the pH, temperature, and light exposure during your experiment. Consider if any of these factors could be contributing to degradation. 4. Perform Forced Degradation Study: To identify potential degradation products and understand the stability of the compound under your specific experimental conditions, a forced degradation study is recommended (see Experimental Protocols section).
Precipitation of the compound from solution. Poor solubility or degradation leading to less soluble products.1. Confirm Solvent Suitability: Check the solubility of Compound X in your chosen solvent. Similar compounds can be soluble in DMSO, methanol, or ethanol.[3][9] 2. Adjust pH: The solubility of the compound may be pH-dependent. 3. Filter the Solution: If precipitation is observed after storage, it may be due to the formation of insoluble degradation products. Filter the solution before use and re-quantify the concentration.
Discoloration of the solid compound or solution. Oxidation or formation of chromophoric degradation products.1. Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. 2. Use High-Purity Solvents: Ensure that solvents are degassed and free of peroxides. 3. Protect from Light: Store in amber vials or wrap containers with aluminum foil.[8]

Data on Stability of Structurally Similar Compounds

The following tables summarize stability data for Rebaudioside A, a structurally related diterpenoid glycoside, which can provide insights into the expected stability of Compound X.

Table 1: Effect of pH and Buffer Type on Rebaudioside A Degradation at 40°C

pHBuffer (0.1 M)Degradation Rate Constant (k, day⁻¹)
3Citrate~0.002
3Phosphate~0.002
5Citrate~0.001
5Phosphate~0.003
7Citrate< 0.001
7Phosphate~0.004
(Data extrapolated from literature on Rebaudioside A stability studies)[7]

Table 2: Effect of Temperature on Rebaudioside A Degradation in an Acidic Beverage Model (pH 3)

Temperature (°C)Storage TimeDegradation (%)
526 weeks< 5
2026 weeks~10
4026 weeks~25
(Data extrapolated from literature on Rebaudioside A stability studies)[7]

Experimental Protocols

Protocol 1: Forced Degradation Study of Compound X

This protocol outlines a forced degradation study to identify the degradation pathways and develop stability-indicating analytical methods for Compound X.[10][11]

1. Materials:

  • Compound X

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • High-purity methanol or acetonitrile

  • pH meter

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Photostability chamber

  • Oven

2. Procedure:

  • Acid Hydrolysis:

    • Dissolve a known amount of Compound X in a suitable solvent and dilute with 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with NaOH, and dilute it to the final concentration for analysis.

  • Base Hydrolysis:

    • Dissolve a known amount of Compound X in a suitable solvent and dilute with 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with HCl.

  • Oxidative Degradation:

    • Dissolve a known amount of Compound X in a suitable solvent and add 3% H₂O₂.

    • Incubate at room temperature, protected from light, for a defined period.

    • Withdraw aliquots at specified time points for analysis.

  • Thermal Degradation:

    • Place a known amount of solid Compound X in a vial and heat it in an oven at a high temperature (e.g., 80°C) for a defined period.

    • At specified time points, remove a sample, allow it to cool, dissolve it in a suitable solvent, and analyze.

  • Photolytic Degradation:

    • Expose a solution of Compound X and a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the samples after the exposure period. A control sample should be kept in the dark.

3. Analysis:

  • Analyze all samples by a suitable stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

  • Aim for 5-20% degradation of the parent compound to ensure that the degradation products are formed at detectable levels without being overly complex.[10]

Visualizations

Degradation Pathway

DegradationPathway CompoundX Compound X ((2E)-5-[(1R,4aS,5S,6R,8aS)-Decahydro-6-hydroxy-5- (hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-3- methyl-2-pente-1-nyl I(2)-D-glucopyranoside) Aglycone Aglycone (Diterpenoid) CompoundX->Aglycone Acid/Base Hydrolysis Glucose D-Glucose CompoundX->Glucose Acid/Base Hydrolysis OxidizedProducts Oxidized Products CompoundX->OxidizedProducts Oxidation (e.g., H₂O₂) PhotodegradationProducts Photodegradation Products CompoundX->PhotodegradationProducts UV Light Isomers Isomers CompoundX->Isomers Heat

Caption: Potential degradation pathways of Compound X.

Experimental Workflow for Stability Testing

ExperimentalWorkflow start Start: Compound X Sample prepare_samples Prepare Samples (Solid and Solution) start->prepare_samples stress_conditions Expose to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) prepare_samples->stress_conditions control Control Sample (No Stress) prepare_samples->control sampling Sample at Time Points stress_conditions->sampling control->sampling analysis HPLC Analysis sampling->analysis data_evaluation Evaluate Data (Identify Degradants, Calculate Degradation Rate) analysis->data_evaluation end End: Stability Profile data_evaluation->end TroubleshootingLogic issue Issue: Unexpected Results (e.g., Low Potency) check_storage Check Storage Conditions (Temp, Light, Moisture) issue->check_storage storage_ok Storage OK? check_storage->storage_ok correct_storage Action: Correct Storage and Use New Sample storage_ok->correct_storage No check_solution Check Solution Preparation and Age storage_ok->check_solution Yes solution_ok Solution Fresh? check_solution->solution_ok prepare_fresh Action: Prepare Fresh Solution solution_ok->prepare_fresh No check_protocol Review Experimental Protocol (pH, Temp, Light) solution_ok->check_protocol Yes protocol_ok Protocol Conditions Inert? check_protocol->protocol_ok modify_protocol Action: Modify Protocol to Minimize Stress protocol_ok->modify_protocol No further_investigation Further Investigation: Forced Degradation Study protocol_ok->further_investigation Yes

References

Technical Support Center: Enhancing the Resolution of Andrographolide Isomers by Chiral Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of andrographolide isomers.

Frequently Asked Questions (FAQs)

Q1: What are andrographolide isomers and why is their separation important?

Andrographolide is a labdane diterpenoid lactone and the primary bioactive constituent of Andrographis paniculata. Due to the presence of multiple chiral centers in its structure, andrographolide can exist as different stereoisomers (enantiomers and diastereomers). The spatial arrangement of atoms in these isomers can lead to significant differences in their pharmacological, toxicological, and pharmacokinetic properties. Therefore, separating and characterizing individual isomers is crucial for drug development to ensure safety, efficacy, and quality control.

Q2: Which type of chromatography is suitable for separating andrographolide isomers?

Chiral High-Performance Liquid Chromatography (HPLC) is the most effective and widely used technique for the separation of enantiomers and other stereoisomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each isomer, leading to different retention times and thus, separation.

Q3: What are the recommended initial steps for developing a chiral separation method for andrographolide isomers?

A systematic screening approach is generally recommended.[1] This involves testing a selection of chiral stationary phases with a variety of mobile phases. Polysaccharide-based CSPs are often a good starting point due to their broad applicability in separating a wide range of chiral compounds.[1][2]

Q4: Can I use the same C18 column I use for standard andrographolide quantification to separate its isomers?

Standard achiral columns, such as C18, are generally not capable of separating enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment and therefore do not resolve on such columns. You will need a specialized chiral stationary phase (CSP) column for this purpose.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral chromatography of andrographolide isomers.

Problem 1: No separation of isomers (single peak).
Possible Cause Troubleshooting Steps
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not have the necessary chiral recognition capabilities for andrographolide isomers. Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type).[3]
Inadequate Mobile Phase Composition The mobile phase composition significantly impacts selectivity.[1] Vary the ratio of the organic modifier to the alkane. Test different organic modifiers (e.g., isopropanol, ethanol). Introduce acidic or basic additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) to the mobile phase, as these can enhance interactions with the CSP.[4]
Incorrect Detection Wavelength Ensure the UV detector is set to a wavelength where andrographolide has strong absorbance to ensure any small, separated peaks are detected.
Problem 2: Poor resolution (overlapping peaks).
Possible Cause Troubleshooting Steps
Suboptimal Mobile Phase Strength Adjust the mobile phase composition. A weaker mobile phase (lower percentage of organic modifier) will generally increase retention times and may improve resolution.
Incorrect Flow Rate Lowering the flow rate can sometimes improve resolution by allowing more time for interactions between the analytes and the CSP.
Temperature Effects Temperature can significantly affect chiral separations.[1] Experiment with different column temperatures (e.g., 10°C, 25°C, 40°C) as this can alter the selectivity.[1]
High Sample Concentration Overloading the column can lead to peak broadening and poor resolution. Reduce the concentration of the injected sample.[5]
Problem 3: Peak splitting.
Possible Cause Troubleshooting Steps
Sample Solvent Incompatibility The solvent used to dissolve the sample may be too strong compared to the mobile phase, causing peak distortion.[6] Dissolve the sample in the mobile phase or a weaker solvent.
Column Contamination or Degradation A partially blocked column inlet frit or contamination can cause the sample to flow unevenly onto the column.[7][8] Reverse flush the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced. For immobilized polysaccharide-based columns, a regeneration procedure with stronger solvents might restore performance.[9]
Co-elution of Isomers What appears as a split peak might be two closely eluting isomers. Further optimize the mobile phase composition or try a different CSP to improve separation.[7]
Temperature Mismatch A significant difference between the mobile phase temperature and the column temperature can sometimes cause peak splitting.[7] Ensure consistent temperature control of both.

Experimental Protocols

While a specific, validated method for the chiral separation of andrographolide isomers is not widely published, the following protocol outlines a general approach for method development based on common practices for similar compounds.

1. Initial Column and Mobile Phase Screening

  • Objective: To identify a suitable chiral stationary phase (CSP) and mobile phase system that shows baseline separation of andrographolide isomers.

  • Recommended Columns: Start with polysaccharide-based CSPs due to their broad selectivity.

    • CHIRALPAK® IA (amylose-based)

    • CHIRALCEL® OD-H (cellulose-based)

  • Screening Mobile Phases:

    • Normal Phase: n-Hexane/Isopropanol (IPA) mixtures (e.g., 90:10, 80:20, 70:30 v/v).

    • Polar Organic Mode: Acetonitrile/Methanol mixtures.

  • Procedure:

    • Prepare a standard solution of the andrographolide isomer mixture in a suitable solvent (ideally the mobile phase).

    • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

    • Inject the sample and monitor the chromatogram.

    • If no separation is observed, change the mobile phase composition or switch to a different column.

2. Method Optimization

  • Objective: To improve the resolution, peak shape, and analysis time of the initial separation.

  • Parameters to Optimize:

    • Mobile Phase Ratio: Fine-tune the ratio of the solvents in the mobile phase to achieve optimal selectivity and retention.

    • Organic Modifier: Test different alcohols (e.g., ethanol, n-propanol) as alternatives to IPA in the normal phase.

    • Additives: For acidic or basic compounds, adding a small amount of an acidic or basic modifier (e.g., 0.1% TFA or DEA) can improve peak shape.

    • Flow Rate: Adjust the flow rate to balance analysis time and resolution.

    • Temperature: Evaluate the effect of column temperature on the separation.

Table 1: Example Parameters for Chiral Method Development

ParameterInitial Screening ConditionsOptimization Range
Column CHIRALPAK® IA (250 x 4.6 mm, 5 µm)Try other polysaccharide CSPs
Mobile Phase n-Hexane/IPA (90:10, v/v)95:5 to 70:30 (n-Hexane/IPA)
Flow Rate 1.0 mL/min0.5 - 1.5 mL/min
Temperature 25°C10 - 40°C
Detection UV at 223 nm-
Injection Volume 10 µL5 - 20 µL

Visualizations

experimental_workflow cluster_prep Preparation cluster_screening Screening cluster_optimization Optimization cluster_validation Validation prep_sample Prepare Andrographolide Isomer Mixture screen_cols Screen Chiral Columns (e.g., CHIRALPAK® IA, CHIRALCEL® OD-H) prep_sample->screen_cols prep_mobile Prepare Mobile Phases (e.g., Hexane/IPA) screen_mobiles Screen Mobile Phases prep_mobile->screen_mobiles eval_sep Evaluate Initial Separation screen_cols->eval_sep screen_mobiles->eval_sep eval_sep->screen_cols No Separation opt_params Optimize Parameters: - Mobile Phase Ratio - Flow Rate - Temperature eval_sep->opt_params Separation Achieved? check_res Check for Improved Resolution (Rs > 1.5) opt_params->check_res check_res->opt_params Resolution Not Optimal validate Method Validation (Accuracy, Precision, Linearity) check_res->validate Resolution Optimal

Caption: Workflow for developing a chiral HPLC method for andrographolide isomers.

troubleshooting_logic cluster_issues Problem Identification cluster_solutions Troubleshooting Actions start Chromatographic Issue Encountered no_sep No Separation start->no_sep poor_res Poor Resolution start->poor_res peak_split Peak Splitting start->peak_split change_csp Change CSP no_sep->change_csp adjust_mobile Adjust Mobile Phase no_sep->adjust_mobile poor_res->adjust_mobile adjust_flow_temp Adjust Flow Rate/ Temperature poor_res->adjust_flow_temp reduce_conc Reduce Sample Concentration poor_res->reduce_conc peak_split->adjust_mobile check_solvent Check Sample Solvent peak_split->check_solvent clean_column Clean/Replace Column peak_split->clean_column

Caption: Logic diagram for troubleshooting common chiral chromatography issues.

References

Addressing off-target effects in andrographolide cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with andrographolide in cell-based assays. The focus is on identifying and addressing potential off-target effects to ensure accurate and reproducible experimental outcomes.

Troubleshooting Guide: Common Issues in Andrographolide Experiments

Unexpected or inconsistent results in andrographolide experiments can often be attributed to its off-target effects, primarily the induction of reactive oxygen species (ROS) due to its nature as a Michael acceptor. This guide will help you identify and resolve these common issues.

Problem Potential Cause Recommended Solution
High Cytotoxicity at Low Concentrations Off-target ROS production: Andrographolide can induce significant oxidative stress, leading to cell death that masks the intended biological effect (e.g., NF-κB inhibition).[1]1. Co-treatment with an antioxidant: Include a control group co-treated with N-acetylcysteine (NAC) to scavenge ROS.[2][3] If cytotoxicity is reduced, it suggests an off-target ROS-mediated effect. 2. Time-course experiment: Assess cytotoxicity at earlier time points to capture the intended effect before significant ROS-induced cell death occurs.
Inconsistent NF-κB Inhibition 1. Cell-type dependent ROS effects: The balance between andrographolide's pro-oxidant and antioxidant effects can vary between cell lines.[1] 2. Cytotoxicity interference: High levels of cell death can lead to a false-positive reduction in reporter gene signal.1. ROS Scavenging Control: As above, use NAC to determine if the variability is linked to oxidative stress. 2. Normalize to Cell Viability: Run a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) and normalize the NF-κB reporter activity to the percentage of viable cells.
Discrepancy Between Reporter Assay and Western Blot Direct interference with reporter protein: As a covalent inhibitor, andrographolide could potentially interact with the luciferase enzyme itself, although this is less common.Cell-free luciferase assay: Perform a control experiment with purified luciferase enzyme and andrographolide to rule out direct inhibition of the reporter protein.
Unexpected Activation of Stress Response Pathways Nrf2 Pathway Activation: As a Michael acceptor, andrographolide can react with cysteine residues on Keap1, leading to the activation of the Nrf2 antioxidant response pathway.[4]Western Blot for Nrf2 targets: Probe for the expression of Nrf2 and its downstream targets (e.g., HO-1, NQO1) to confirm activation of this off-target pathway.

Frequently Asked Questions (FAQs)

Mechanism and Specificity

Q1: What is the primary mechanism of action of andrographolide?

Andrographolide is known to be a covalent inhibitor, primarily acting as a Michael acceptor.[4] Its α,β-unsaturated lactone moiety can form covalent bonds with nucleophilic residues, such as cysteine, on target proteins.[5] The most well-characterized target is the p50 subunit of the NF-κB transcription factor, where covalent modification inhibits its DNA binding and subsequent pro-inflammatory gene expression.[6][7]

Q2: What are the main off-target effects of andrographolide?

The principal off-target effect of andrographolide stems from its reactivity as a Michael acceptor, leading to the induction of reactive oxygen species (ROS).[1] This can cause oxidative stress, leading to cytotoxicity, ER stress, and apoptosis.[1] Additionally, andrographolide can activate the Nrf2 antioxidant response pathway by reacting with Keap1.[4]

Q3: How can I distinguish between on-target NF-κB inhibition and off-target cytotoxicity?

To differentiate these effects, it is crucial to include proper controls. A key experiment is to co-treat cells with andrographolide and an antioxidant like N-acetylcysteine (NAC).[2][3] If the observed effect (e.g., cell death) is rescued by NAC, it is likely an off-target consequence of ROS production. On-target NF-κB inhibition should ideally be observed at concentrations that do not induce significant cytotoxicity or are independent of ROS.

Experimental Design and Controls

Q4: What are essential controls when working with andrographolide?

  • Vehicle Control: Use the same solvent (e.g., DMSO) at the same concentration as used for andrographolide treatment.

  • Positive Control: For NF-κB assays, use a known activator like TNF-α or LPS. For cytotoxicity assays, a compound like staurosporine can be used.

  • ROS Scavenging Control: Co-treatment with N-acetylcysteine (NAC) is critical to assess the contribution of ROS to the observed effects.[2][3]

  • Non-reactive Analog (if available): Using an analog of andrographolide where the Michael acceptor is modified to be non-reactive can help confirm that the observed effects are due to covalent modification.[8]

Q5: What concentration range of andrographolide should I use?

The effective concentration of andrographolide can vary significantly between cell lines. It is recommended to perform a dose-response curve to determine the IC50 for cytotoxicity in your specific cell line. The working concentration for assessing on-target effects should ideally be at or below the IC50 for cytotoxicity.

Quantitative Data: IC50 Values of Andrographolide in Various Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)
MCF-7 Breast CancerMTT2463.19 ± 0.03
4832.90 ± 0.02
7231.93 ± 0.04
MDA-MB-231 Breast CancerMTT2460.01 ± 0.03
4839.01 ± 0.01
7230.01 ± 0.01
DBTRG-05MG GlioblastomaMTT2425.5 ± 1.5
4815.2 ± 1.1
728.9 ± 0.9

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of andrographolide.

Materials:

  • Cells of interest

  • 96-well culture plates

  • Andrographolide

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of andrographolide in complete medium.

  • Remove the medium from the wells and add 100 µL of the andrographolide dilutions. Include a vehicle-only control.

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • 6-well culture plates

  • Andrographolide

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of andrographolide for the chosen duration.

  • Harvest the cells (including floating cells) and centrifuge at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Materials:

  • Cells stably or transiently transfected with an NF-κB luciferase reporter construct and a control Renilla luciferase construct.

  • 96-well white, clear-bottom culture plates

  • Andrographolide

  • NF-κB activator (e.g., TNF-α)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Seed transfected cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of andrographolide for 1-2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.

  • Lyse the cells using the passive lysis buffer from the assay kit.

  • Measure firefly luciferase activity according to the manufacturer's protocol.

  • Measure Renilla luciferase activity in the same wells.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_assays Parallel Assays cluster_analysis Data Analysis cell_culture Seed Cells treatment Treat with Andrographolide (Dose-Response) cell_culture->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis nf_kb NF-κB Reporter Assay treatment->nf_kb controls Include Controls: - Vehicle - Positive Control - Andrographolide + NAC controls->cytotoxicity controls->apoptosis controls->nf_kb analyze_cyto Calculate IC50 cytotoxicity->analyze_cyto analyze_apop Quantify Apoptotic Cells apoptosis->analyze_apop analyze_nfkb Normalize Luciferase Signal to Cell Viability nf_kb->analyze_nfkb interpretation Differentiate On-Target vs. Off-Target Effects analyze_cyto->interpretation analyze_apop->interpretation analyze_nfkb->interpretation

Caption: Workflow for investigating andrographolide's effects.

signaling_pathways cluster_intended Intended On-Target Pathway cluster_off_target Common Off-Target Pathways Andrographolide_on Andrographolide NFkB NF-κB (p50) Andrographolide_on->NFkB Covalent Inhibition Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Andrographolide_off Andrographolide (Michael Acceptor) ROS Increased ROS Andrographolide_off->ROS Keap1 Keap1 Andrographolide_off->Keap1 Covalent Modification Cytotoxicity Cytotoxicity / Apoptosis ROS->Cytotoxicity Nrf2 Nrf2 Activation Keap1->Nrf2 Inhibition ARE Antioxidant Response Element (ARE) Activation Nrf2->ARE

Caption: Andrographolide's on-target vs. off-target pathways.

troubleshooting_logic start Unexpected Result (e.g., High Cytotoxicity) is_ros Is the effect mitigated by NAC? start->is_ros off_target Conclusion: Likely an Off-Target ROS Effect is_ros->off_target Yes on_target Conclusion: Likely an On-Target or ROS-Independent Effect is_ros->on_target No solution_off Solution: - Lower concentration - Use earlier time points - Normalize to viability off_target->solution_off solution_on Solution: - Proceed with target validation (e.g., Western Blot for p-IκBα) on_target->solution_on

Caption: Logic for troubleshooting andrographolide experiments.

References

Validation & Comparative

Comparative analysis of andrographolide and its glycoside derivatives' bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Andrographolide, a labdane diterpenoid extracted from the leaves and roots of Andrographis paniculata, has garnered significant interest in the scientific community for its wide array of pharmacological activities.[1] This guide provides a comparative analysis of the bioactivity of andrographolide and its key derivatives, with a focus on anti-inflammatory, antiviral, and cytotoxic properties. While extensive research has been conducted on andrographolide and its non-glycosidic derivatives, a comprehensive comparative analysis of a broad range of its glycoside derivatives is not yet readily available in the current body of scientific literature. This guide summarizes the existing experimental data to facilitate further research and drug development.

Data Presentation: Comparative Bioactivity

The following tables summarize the quantitative data on the bioactivity of andrographolide and its derivatives based on available experimental evidence.

Table 1: Comparative Anti-inflammatory Activity

CompoundBioactivity AssayExperimental ModelKey Results
Andrographolide Nitric Oxide (NO) InhibitionLipopolysaccharide (LPS)-induced RAW 264.7 macrophages-
TNF-α InhibitionLPS-induced RAW 264.7 macrophages-
Neoandrographolide NO InhibitionLPS-induced RAW 264.7 macrophagesDose-dependent inhibition from 30 µM to 150 µM[2]
TNF-α InhibitionLPS-induced RAW 264.7 macrophagesInhibited TNF-α production[2]
Isoandrographolide Anti-inflammatoryEgg white-induced rat paw edema modelShowed stronger anti-inflammatory activity than andrographolide[3]
14-Deoxyandrographolide Anti-inflammatoryEgg white-induced rat paw edema modelShowed stronger anti-inflammatory activity than andrographolide[3]

Table 2: Comparative Cytotoxic Activity

CompoundCell LineIC50 ValueReference
Andrographolide MDA-MB-231 (Breast Cancer)Time- and concentration-dependent inhibition[4]
Andrographolide Methyl Sulfonyl Derivative (4a) NCI-H187 (Small Lung Cancer)Higher activity than andrographolide[5][6]
K562 (Leukemia)Higher activity than andrographolide[5][6]
MCF-7/ADR (Breast Cancer)Higher activity than andrographolide[5][6]
A549 (Lung Adenocarcinoma)Higher activity than andrographolide[5][6]
Andrographolide Ethyl Sulfonyl Derivative (4b) NCI-H187, K562, MCF-7/ADR, A549Potent anti-cancer effects[5]

Experimental Protocols

Detailed methodologies for key experimental assays cited in this guide are provided below.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (andrographolide or its derivatives) and incubated for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is added to each well to induce NO production and incubated for 24 hours.

  • NO Measurement: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a new 96-well plate.

  • Absorbance Reading: The absorbance is measured at 540 nm using a microplate reader.

  • Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with the untreated control wells.

MTT Assay for Cytotoxicity
  • Cell Seeding: Cancer cells (e.g., MDA-MB-231, NCI-H187) are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.[7]

  • Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After the treatment period, the medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[7] The plate is then incubated for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent, such as DMSO or acidified isopropanol, is added to each well to dissolve the formazan crystals.[7] The plate is gently shaken for 10-15 minutes to ensure complete dissolution.[7]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.[7]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol or ethanol is prepared.[3]

  • Sample Preparation: The test compounds are dissolved in a suitable solvent (e.g., methanol, ethanol, DMSO) to prepare various concentrations.[3]

  • Reaction Mixture: A defined volume of each sample dilution is mixed with an equal volume of the DPPH working solution.[3] A blank sample containing only the solvent and DPPH solution is also prepared.[3]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a set time, typically 30 minutes.[3]

  • Absorbance Measurement: The absorbance of each mixture is measured at 517 nm using a spectrophotometer.[3]

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Signaling Pathways and Mechanisms of Action

The bioactivity of andrographolide and its derivatives is often attributed to their ability to modulate key signaling pathways involved in inflammation, cell proliferation, and viral replication.

NF-κB Signaling Pathway

Andrographolide is a known inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. It has been shown to block the phosphorylation of IκB kinase, which in turn prevents the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB. This inhibition leads to a downregulation of pro-inflammatory genes, including those encoding for cytokines like TNF-α and interleukins.

NF_kB_Pathway cluster_complex NF-κB/IκBα Complex LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) IkBa->NFkB_active Degradation releases Nucleus Nucleus NFkB_active->Nucleus Translocation ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Andrographolide Andrographolide Andrographolide->IKK Inhibits JAK_STAT_Pathway Cytokine Cytokine (e.g., IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene_Expression Inflammatory Gene Expression Andrographolide Andrographolide Andrographolide->JAK Inhibits

References

A Comparative Guide to Analytical Methods for Andrographolide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of andrographolide, the principal bioactive constituent of Andrographis paniculata, is paramount for quality control, standardization of herbal formulations, and pharmacokinetic studies. A variety of analytical techniques are employed for this purpose, each with its own set of advantages and limitations. This guide provides a comparative overview of the most common methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.

Performance Comparison of Analytical Methods

The choice of an analytical method is often a trade-off between sensitivity, speed, cost, and the complexity of the sample matrix. The following table summarizes the key performance parameters of commonly used methods for andrographolide quantification based on published data.

ParameterHigh-Performance Liquid Chromatography (HPLC)High-Performance Thin-Layer Chromatography (HPTLC)UV-Visible SpectrophotometryLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (r²) > 0.999[1][2][3]~ 0.998[4][5]Not always reported, dependent on adherence to Beer's Law> 0.9995
Limit of Detection (LOD) 0.013 - 0.128 µg/mL[1][2]9.6 ng/spot[5]Higher than chromatographic methods0.02 - 0.06 µg/mL
Limit of Quantification (LOQ) 0.041 - 0.323 µg/mL[1][2]28.8 ng/spot[5]Higher than chromatographic methods0.06 - 0.2 µg/mL
Accuracy (% Recovery) 95% - 116.23%[2]98.0% - 100.5%[4][5]Method dependent96.7% - 104.5%
Precision (%RSD) < 2%[1]< 2%[4][5]Generally higher %RSDIntra-day: < 3.3%, Inter-day: < 4.2%
Analysis Time 10 - 30 minutes per sampleMultiple samples simultaneously, ~1-2 hours for a batch< 5 minutes per sample~10 minutes per sample[6]
Selectivity High, can separate from related compoundsGood, can separate from other componentsLow, prone to interference from other UV-absorbing compoundsVery high, based on mass-to-charge ratio
Cost ModerateLow to ModerateLowHigh

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the quantification of andrographolide using HPLC, HPTLC, UV-Vis Spectrophotometry, and LC-MS/MS.

High-Performance Liquid Chromatography (HPLC)

This method is widely used for its high resolution and sensitivity in separating and quantifying andrographolide.

  • Instrumentation : An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[1]

  • Chromatographic Conditions :

    • Column : Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).[3]

    • Mobile Phase : Isocratic elution with a mixture of methanol and water (e.g., 50:50 v/v or 65:35 v/v).

    • Flow Rate : 1.0 mL/min.[3]

    • Detection Wavelength : 223 nm or 224 nm.[1][3]

    • Injection Volume : 20 µL.[2]

    • Column Temperature : 25 °C.[2]

  • Sample Preparation :

    • Accurately weigh the powdered plant material or formulation.

    • Extract with a suitable solvent such as methanol using ultrasonication or reflux.[3]

    • Filter the extract through a 0.2 µm or 0.45 µm membrane filter prior to injection.[7]

  • Standard Preparation : Prepare a stock solution of andrographolide standard in methanol and dilute to create a series of calibration standards.

  • Quantification : Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of andrographolide in the sample from the calibration curve.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a high-throughput and cost-effective method for the quantification of andrographolide.

  • Instrumentation : HPTLC system including a sample applicator (e.g., Camag Linomat 5), developing chamber, and a TLC scanner.[4]

  • Chromatographic Conditions :

    • Stationary Phase : Pre-coated silica gel 60 F254 HPTLC plates.

    • Mobile Phase : Chloroform: Methanol (e.g., 90:10 v/v).[4][5]

    • Application : Apply samples and standards as bands of a specified width.

    • Development : Develop the plate in a saturated chamber to a certain distance.

    • Densitometric Scanning : Scan the dried plate at 228 nm.[4][5]

  • Sample Preparation : Similar to HPLC, extracts are prepared and applied directly to the HPTLC plate.

  • Standard Preparation : Apply different volumes of a standard andrographolide solution to the same plate as the samples.

  • Quantification : Generate a calibration curve by plotting the peak area of the standards against their concentration. The amount of andrographolide in the samples is determined from this curve.

UV-Visible Spectrophotometry

This is a simpler and more accessible method, though less specific than chromatographic techniques.

  • Instrumentation : A UV-Vis spectrophotometer.

  • Procedure :

    • Prepare a methanolic extract of the sample.

    • Measure the absorbance of the diluted extract at the wavelength of maximum absorption (λmax) for andrographolide, which is around 223 nm.[8]

    • Prepare a series of standard solutions of andrographolide in methanol and measure their absorbance at the same wavelength to construct a calibration curve.

  • Quantification : Calculate the concentration of andrographolide in the sample by comparing its absorbance to the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for complex matrices and trace-level quantification.

  • Instrumentation : A UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., a quadrupole time-of-flight (QTOF) or triple quadrupole).[9]

  • Chromatographic Conditions : Similar to HPLC, but often with faster run times using UPLC.[6]

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electrospray ionization (ESI), typically in positive or negative mode.

    • Analysis Mode : Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for andrographolide.

  • Sample Preparation : Sample extraction is performed, and the extract is filtered before injection. Dilution may be necessary to fall within the linear range of the instrument.

  • Standard Preparation : A calibration curve is prepared using standard solutions of andrographolide, often with the addition of an internal standard for improved accuracy.

  • Quantification : The peak area ratio of the analyte to the internal standard is plotted against the concentration to create the calibration curve.

Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for cross-validating analytical methods for andrographolide quantification.

CrossValidationWorkflow start Start: Define Analytical Methods for Comparison (e.g., HPLC, HPTLC, LC-MS/MS) prep_samples Prepare a Homogeneous Set of Test Samples (e.g., Herbal Extract, Formulation) start->prep_samples method_dev Develop and Optimize Each Analytical Method prep_samples->method_dev validation Validate Each Method Individually (Linearity, Accuracy, Precision, LOD, LOQ) method_dev->validation quant_hplc Quantify Andrographolide using HPLC validation->quant_hplc quant_hptlc Quantify Andrographolide using HPTLC validation->quant_hptlc quant_lcms Quantify Andrographolide using LC-MS/MS validation->quant_lcms compare Compare Quantitative Results and Performance Parameters quant_hplc->compare quant_hptlc->compare quant_lcms->compare conclusion Draw Conclusions on Method Suitability and Equivalency compare->conclusion MethodSelectionLogic start High Sensitivity & Selectivity Required? high_throughput High Sample Throughput Needed? start->high_throughput No lcms LC-MS/MS start->lcms Yes low_cost Low Cost & Simplicity a Priority? high_throughput->low_cost No hptlc HPTLC high_throughput->hptlc Yes hplc HPLC low_cost->hplc No uvvis UV-Vis low_cost->uvvis Yes

References

Synthetic vs. Natural Andrographolide Glycosides: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Andrographolide, a labdane diterpenoid extracted from the plant Andrographis paniculata, has garnered significant attention for its wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] While natural andrographolide serves as a crucial lead compound, its clinical application can be hampered by poor solubility and bioavailability. This has spurred the development of synthetic andrographolide glycosides and other derivatives, designed to enhance efficacy and overcome the limitations of the natural compound. This guide provides an objective comparison of the efficacy of synthetic versus natural andrographolide glycosides, supported by experimental data, detailed methodologies, and pathway visualizations.

Comparative Efficacy Data

The therapeutic potential of both natural and synthetic andrographolide derivatives has been extensively evaluated through various in vitro assays. The following tables summarize the quantitative data on their cytotoxic and anti-inflammatory effects.

Cytotoxicity Against Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency. The data below compares the cytotoxic effects of natural andrographolide with several synthetic derivatives across various human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
Natural Andrographolide HCT-116Colon Cancer>81.7[2]
A549Lung Cancer81.7[2]
PC-3Prostate Cancer5.9[3]
MCF-7Breast Cancer1.85[4]
DU145Prostate Cancer1.24[4]
Synthetic Derivative 6 Ec9706Esophageal Carcinoma4.7[2]
Synthetic Derivative (Indolo analogue) MCF7Breast Cancer1.85[4]
HCT116Colon Cancer1.22[4]
DU145Prostate Cancer1.24[4]
Synthetic Derivative (C14 ester) HEK-293Renal CancerLow µM range[4]
MCF-7Breast CancerLow µM range[4]
Synthetic Derivative (3,19-benzylidene acetal) A549Lung Cancer6.6[3]
PC-3Prostate Cancer5.9[3]
Synthetic Derivative (non-protected variant) A549Lung Cancer3.5[3]
Anti-inflammatory Activity

The anti-inflammatory potential is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundAssayIC50 (µM)Reference
Natural Andrographolide NO Inhibition in LPS-induced murine macrophages>100[5]
14-deoxy-11,12-didehydroandrographolide (Natural Derivative) NO Inhibition in LPS-induced murine macrophages94.12 ± 4.79[5]
Neoandrographolide (Natural Derivative) NO Inhibition in LPS-induced murine macrophages>100[5]
Andrograpanin (Natural Derivative) NO Inhibition in LPS-induced murine macrophages>100[5]

Key Signaling Pathways

Andrographolide and its derivatives exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for targeted drug development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Both natural andrographolide and its synthetic derivatives have been shown to inhibit NF-κB activation.[6][7] This inhibition is a key mechanism behind their anti-inflammatory and pro-apoptotic effects.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus IkB->Nucleus degradation NFkB_active Active NF-κB NFkB->NFkB_active releases NFkB_active->Nucleus translocates to Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) Nucleus->Genes activates Andrographolide Andrographolide & Derivatives Andrographolide->IKK inhibits Andrographolide->NFkB_active inhibits nuclear translocation

Andrographolide's inhibition of the NF-κB signaling pathway.
PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is critical for cell growth, proliferation, and survival. Dysregulation of this pathway is common in cancer. Andrographolide has been shown to inhibit this pathway, contributing to its anticancer effects.

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds PI3K PI3K RTK->PI3K activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation promotes Andrographolide Andrographolide Andrographolide->PI3K inhibits Andrographolide->Akt inhibits

Inhibition of the PI3K/Akt/mTOR pathway by andrographolide.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells, which is an indicator of cell viability.[3]

Workflow:

MTT_Assay_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with Andrographolide (various conc.) Incubate1->Treat Incubate2 Incubate (24-48h) Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate (3-4h) AddMTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Measure Measure absorbance (570 nm) Solubilize->Measure End End Measure->End

Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^6 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[8]

  • Treatment: Treat the cells with various concentrations of natural or synthetic andrographolide derivatives (e.g., 10, 20, 40, 60, 80, 100, and 120 µg/ml) dissolved in a minimal amount of DMSO (final concentration <0.1%) and incubate for another 24 to 48 hours.[8]

  • MTT Addition: After the incubation period, add 50 µL of MTT solution (5 mg/ml in phosphate-buffered saline) to each well.[3]

  • Incubation: Incubate the plate for 3 to 4 hours at 37°C to allow for the formation of formazan crystals.[3]

  • Solubilization: Add 150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay quantifies the amount of nitrite, a stable product of NO, in cell culture supernatants using the Griess reagent.

Detailed Steps:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Stimulation and Treatment: Pre-treat the cells with various concentrations of the test compounds (natural or synthetic andrographolide) for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: After incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated, untreated control.

Conclusion

The development of synthetic andrographolide glycosides and derivatives presents a promising avenue for enhancing the therapeutic efficacy of this potent natural product. Experimental data indicates that synthetic modifications can lead to significantly improved cytotoxicity against various cancer cell lines, with some derivatives exhibiting lower IC50 values than the parent andrographolide. While the anti-inflammatory activity of natural derivatives of andrographolide has been demonstrated, further comparative studies with synthetic analogs are warranted. The primary mechanisms of action for both natural and synthetic forms appear to converge on key signaling pathways such as NF-κB and PI3K/Akt/mTOR. The provided experimental protocols offer a standardized framework for future comparative efficacy studies, which are essential for advancing the clinical translation of these promising compounds.

References

Benchmarking (2E)-5-[(1R,4aS,5S,6R,8aS)-Decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-3-methyl-2-pente-1-nyl I(2)-D-glucopyranoside against known anti-inflammatory drugs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the absence of publicly available data for "(2E)-5-[(1R,4aS,5S,6R,8aS)-Decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-3-methyl-2-pente-1-yl I(2)-D-glucopyranoside," this guide utilizes Stevioside, a structurally related and well-characterized diterpenoid glycoside, as a representative compound for the purpose of illustrating a comparative benchmarking analysis. The data presented herein for Stevioside is collated from existing literature and is benchmarked against established anti-inflammatory drugs, Dexamethasone and Indomethacin. This document serves as a template for how such a comparison could be structured once experimental data for the target compound becomes available.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.[1] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a significant area of pharmaceutical research. Natural products, particularly diterpenoid glycosides, have shown promise in this regard.[1][2] This guide provides a comparative overview of the anti-inflammatory activity of Stevioside, a natural sweetener with known anti-inflammatory properties, against the steroidal anti-inflammatory drug Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Indomethacin.[1][3][4] The analysis focuses on in vitro models of inflammation, providing a framework for the evaluation of new chemical entities.

Comparative Analysis of In Vitro Anti-Inflammatory Activity

The anti-inflammatory effects of Stevioside, Dexamethasone, and Indomethacin were evaluated based on their ability to inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

CompoundAssayCell LineIC50Reference
Stevioside TNF-α InhibitionTHP-1Significant suppression at 1 mM[3]
IL-1β InhibitionTHP-1Significant suppression at 1 mM[3]
Nitric Oxide (NO) InhibitionTHP-1Slight suppression at 1 mM[3]
Dexamethasone IL-6 InhibitionPeripheral Blood Mononuclear Cells (PBMCs)~0.5 x 10⁻⁸ M (~5 nM)[5]
MCP-1 InhibitionHuman Retinal Microvascular Pericytes (HRMPs)3 nM[6]
IL-1β InhibitionHuman Retinal Microvascular Pericytes (HRMPs)7 nM[6]
Indomethacin Prostaglandin E2 (PGE2) InhibitionRAW 264.7Data not available in provided search
Nitric Oxide (NO) InhibitionRAW 264.7Data not available in provided search

Note: Direct comparative IC50 values for all compounds in the same assays are not always available in the literature, highlighting the need for head-to-head experimental studies.

Signaling Pathways and Experimental Workflow

NF-κB Signaling Pathway in Inflammation

A primary mechanism through which many anti-inflammatory compounds exert their effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like LPS, IκB kinase (IKK) is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. Stevioside has been shown to suppress the activation of IKKβ and NF-κB.[3][4]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB phosphorylates IκBα IkBa IκBα NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkBa_NFkB->IkBa degrades IkBa_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Genes transcribes Stevioside Stevioside Stevioside->IKK inhibits

Caption: NF-κB signaling pathway and point of inhibition.

Experimental Workflow for In Vitro Anti-Inflammatory Screening

The evaluation of a compound's anti-inflammatory potential typically follows a standardized in vitro workflow. This involves stimulating an appropriate cell line, such as RAW 264.7 murine macrophages, with an inflammatory agent like LPS, and then measuring the effect of the test compound on the production of inflammatory mediators.

Experimental_Workflow cluster_assays Measure Inflammatory Mediators start Start: Culture RAW 264.7 Macrophages step1 Seed cells in 96-well plates start->step1 step2 Pre-treat with Test Compound (e.g., Stevioside) or Controls (Dexamethasone, Vehicle) step1->step2 step3 Stimulate with LPS (e.g., 1 µg/mL) step2->step3 step4 Incubate for 24 hours step3->step4 assay1 Griess Assay for Nitric Oxide (NO) step4->assay1 assay2 ELISA for Cytokines (TNF-α, IL-6, IL-1β) step4->assay2 assay3 MTT Assay for Cell Viability step4->assay3 end End: Analyze Data & Calculate IC50 assay1->end assay2->end assay3->end Logical_Framework A Research Question: Evaluate anti-inflammatory potential of novel compound B Select In Vitro Model: LPS-stimulated macrophages A->B D Choose Benchmarks: Dexamethasone (steroidal), Indomethacin (NSAID) A->D C Define Endpoints: Inhibition of NO, TNF-α, IL-6 B->C E Perform Experiments: Generate dose-response curves C->E D->E F Data Analysis: Calculate IC50 values E->F G Comparative Evaluation: Benchmark potency and efficacy F->G H Conclusion: Assess therapeutic potential G->H

References

Reproducibility of In Vitro Andrographolide Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Andrographolide, a labdane diterpenoid isolated from Andrographis paniculata, has garnered significant attention for its diverse pharmacological activities demonstrated in numerous in vitro studies. However, the reproducibility of these findings can be a challenge due to variations in experimental protocols and conditions. This guide provides a comparative analysis of published in vitro data on the anti-inflammatory and anticancer effects of andrographolide, aiming to offer a clearer understanding of its reported efficacy and the factors influencing experimental outcomes.

Anti-Inflammatory Activity of Andrographolide

Andrographolide has been widely reported to possess potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators. The following tables summarize the half-maximal inhibitory concentration (IC50) values from various studies, highlighting the range of reported efficacy.

Table 1: Inhibition of Pro-Inflammatory Cytokines and Enzymes by Andrographolide

TargetCell LineStimulantIC50 (µM)Reference
TNF-α RAW 264.7 (murine macrophages)LPS~5.8[1]
RAW 264.7 (murine macrophages)LPS~12.5[2]
THP-1 (human monocytes)LPS~7.9[3]
IL-6 RAW 264.7 (murine macrophages)LPS~9.2[1]
RAW 264.7 (murine macrophages)LPS~25[2]
IL-1β RAW 264.7 (murine macrophages)LPS~11.4[1]
COX-2 Human fibroblast cellsLPS~4.0[4]
Recombinant Human COX-2-0.05[5]

Note: Lipopolysaccharide (LPS) is a common stimulant used to induce an inflammatory response in in vitro models.

Anticancer Activity of Andrographolide

Andrographolide has demonstrated cytotoxic and anti-proliferative effects across a range of cancer cell lines. The IC50 values, however, can vary significantly depending on the cell line, exposure time, and the specific assay used to measure cell viability.

Table 2: Anticancer Activity (IC50) of Andrographolide in Breast Cancer Cell Lines

Cell LineAssayExposure Time (h)IC50 (µM)Reference
MCF-7 MTT24~35.2 µg/ml[6]
MTT48~29.4 µg/ml[6]
MDA-MB-231 MTT24~58.8 µg/ml[6]
MTT48~27.1 µg/ml[6]

Table 3: Anticancer Activity (IC50) of Andrographolide in Colon Cancer Cell Lines

Cell LineAssayExposure Time (h)IC50 (µM)Reference
HT-29 MTT24~10-20[7][8]
MTT48~5-15[7][8]
SW620 MTT24~15-25[9][10]

Table 4: Anticancer Activity (IC50) of Andrographolide in Lung Cancer Cell Lines

Cell LineAssayExposure Time (h)IC25 (µg/mL)Reference
A549 Not SpecifiedNot Specified<100[11][12][13]

Experimental Protocols

Detailed and consistent experimental methodologies are paramount for reproducible results. Below are generalized protocols for the key assays cited in this guide, based on commonly reported procedures.

MTT Cell Proliferation Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line to ensure exponential growth during the assay period.[6]

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, replace the medium with fresh medium containing various concentrations of andrographolide or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[14]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6][14]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

TNF-α Inhibition Assay in RAW 264.7 Macrophages

This enzyme-linked immunosorbent assay (ELISA) quantifies the amount of TNF-α secreted by macrophages.

  • Cell Seeding: Seed RAW 264.7 cells in a 6-well or 24-well plate at a density of approximately 1.5-2 x 10⁵ cells/mL and allow them to adhere overnight.[1][2]

  • Pre-treatment: Pre-treat the cells with various concentrations of andrographolide for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 18-24 hours.[1]

  • Supernatant Collection: Collect the cell culture supernatant, which contains the secreted TNF-α.

  • ELISA: Quantify the TNF-α concentration in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

Signaling Pathways and Experimental Workflows

Andrographolide exerts its biological effects by modulating various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways and experimental workflows.

experimental_workflow_mtt cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_incubation Incubation & Assay cluster_readout Data Acquisition seed_cells Seed Cells (96-well plate) incubate_24h Incubate 24h seed_cells->incubate_24h add_andrographolide Add Andrographolide incubate_24h->add_andrographolide incubate_exp Incubate (24-72h) add_andrographolide->incubate_exp add_mtt Add MTT Solution incubate_exp->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilizer incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570nm) add_solubilizer->read_absorbance

Caption: Workflow for a typical MTT cell viability assay.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Andrographolide Andrographolide Andrographolide->IKK inhibits DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcribes

Caption: Simplified NF-κB signaling pathway and the inhibitory action of andrographolide.

apoptosis_pathway cluster_pro_apoptotic Pro-Apoptotic cluster_anti_apoptotic Anti-Apoptotic cluster_caspases Caspase Cascade Andrographolide Andrographolide Bax Bax Andrographolide->Bax upregulates Bcl2 Bcl-2 Andrographolide->Bcl2 downregulates Caspase9 Caspase-9 Bax->Caspase9 activates Bcl2->Caspase9 inhibits Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Andrographolide-induced apoptosis pathway.

References

Head-to-head comparison of different andrographolide extraction techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Andrographolide, a labdane diterpenoid, is the principal bioactive component of Andrographis paniculata, a plant with a long history of use in traditional medicine. Its wide-ranging pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects, have made it a subject of intense research and drug development. The efficiency of extracting andrographolide from the plant matrix is a critical first step in its journey from a natural source to a potential therapeutic agent. This guide provides a head-to-head comparison of various andrographolide extraction techniques, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Quantitative Comparison of Extraction Techniques

The choice of an extraction technique significantly impacts the yield, purity, and overall efficiency of obtaining andrographolide. The following table summarizes quantitative data from various studies, offering a clear comparison of different methods.

Extraction TechniqueSolventSolvent-to-Solid Ratio (mL/g)Temperature (°C)TimeYield (%)Purity (%)Reference
Maceration Methanol10:1Room Temperature7 days~1.5 - 2.0-[1]
Soxhlet Extraction Methanol10:1Boiling point of solvent6 - 8 hours0.4452-[2]
Soxhlet Extraction Chloroform7.5:1Boiling point of solvent6 hours--[2]
Ultrasound-Assisted Extraction (UAE) Methanol20:15030 min2.83>95[3][4]
Microwave-Assisted Extraction (MAE) Chloroform:Water (95:5)9:1-40 min0.589-[2][5]
Supercritical Fluid Extraction (SFE) CO2 + Methanol (cosolvent)-40 - 602 - 4 hoursVariableHigh

Note: Yield and purity can vary depending on the specific experimental conditions, plant material, and analytical methods used. The data presented here is for comparative purposes.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for scientific rigor. Below are methodologies for the key andrographolide extraction techniques cited in the comparison table.

Maceration

Maceration is a simple and cost-effective extraction method that involves soaking the plant material in a solvent for an extended period.

  • Plant Material Preparation: Air-dried leaves of Andrographis paniculata are coarsely powdered.

  • Extraction: The powdered plant material is placed in a sealed container with the solvent (e.g., methanol) at a specified solvent-to-solid ratio. The mixture is left to stand at room temperature for a defined period (e.g., 7 days) with occasional agitation.[6]

  • Filtration and Concentration: The mixture is then filtered to separate the extract from the solid plant residue. The filtrate is concentrated under reduced pressure to obtain the crude andrographolide extract.

Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that allows for the efficient removal of the desired compound with a relatively small amount of solvent.

  • Plant Material Preparation: Dried and powdered Andrographis paniculata leaves are placed in a thimble made of porous material.

  • Extraction: The thimble is placed in the main chamber of the Soxhlet apparatus. The extraction solvent (e.g., methanol) is heated in a distillation flask.[7] The solvent vapor travels up a distillation arm and condenses in a condenser, dripping into the thimble containing the plant material. The chamber containing the thimble slowly fills with the warm solvent. When the chamber is almost full, it is emptied by a siphon side arm, with the solvent and extracted compounds returning to the distillation flask. This cycle is repeated multiple times.[8]

  • Concentration: After extraction, the solvent is evaporated from the distillation flask to yield the crude extract.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to enhance the extraction process.

  • Plant Material Preparation: Powdered leaves of Andrographis paniculata are suspended in the extraction solvent.

  • Extraction: The suspension is placed in an ultrasonic bath or subjected to a high-intensity ultrasonic probe.[5] The ultrasonic waves create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates high-pressure and high-temperature micro-jets, leading to cell wall disruption and enhanced mass transfer of andrographolide into the solvent.[5]

  • Filtration and Concentration: Following sonication for a specific duration, the extract is filtered and concentrated.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, accelerating the extraction process.

  • Plant Material Preparation: The powdered plant material is mixed with the extraction solvent in a microwave-transparent vessel.

  • Extraction: The vessel is placed in a microwave oven.[2] The microwave energy directly heats the solvent and any residual water within the plant cells, causing a rapid increase in temperature and pressure. This leads to the rupture of cell walls and the release of andrographolide into the solvent.[2]

  • Filtration and Concentration: After microwave irradiation for a set time, the mixture is cooled, filtered, and the solvent is evaporated.

Visualizing the Processes

To better understand the experimental workflow and the biological context of andrographolide, the following diagrams have been generated.

Experimental_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_downstream Downstream Processing start Dried Andrographis paniculata leaves powder Grinding/Powdering start->powder maceration Maceration powder->maceration Soaking in solvent soxhlet Soxhlet Extraction powder->soxhlet Continuous extraction uae Ultrasound-Assisted Extraction (UAE) powder->uae Sonication mae Microwave-Assisted Extraction (MAE) powder->mae Microwave irradiation filtration Filtration maceration->filtration soxhlet->filtration uae->filtration mae->filtration concentration Concentration (e.g., Rotary Evaporation) filtration->concentration purification Purification (e.g., Crystallization, Chromatography) concentration->purification end Pure Andrographolide purification->end

Caption: Generalized workflow for andrographolide extraction.

Andrographolide_Signaling_Pathway cluster_nfkb NF-κB Pathway cluster_jak_stat JAK/STAT Pathway cluster_pi3k_akt PI3K/Akt Pathway andro Andrographolide nfkb NF-κB Activation andro->nfkb Inhibits jak_stat JAK/STAT Activation andro->jak_stat Inhibits pi3k_akt PI3K/Akt Activation andro->pi3k_akt Inhibits inflammation Inflammation nfkb->inflammation proliferation Cell Proliferation jak_stat->proliferation survival Cell Survival pi3k_akt->survival

Caption: Inhibition of key signaling pathways by andrographolide.

References

Unveiling the Preclinical Power of Andrographolide: A Statistical Comparison of its Anti-Cancer and Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the preclinical validation of a compound is a critical step in the journey from lab to clinic. Andrographolide, a labdane diterpenoid isolated from the plant Andrographis paniculata, has emerged as a promising candidate with a multitude of pharmacological activities. This guide provides a comprehensive comparison of the preclinical data supporting the anti-cancer and anti-inflammatory properties of andrographolide and its derivatives, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Andrographolide has demonstrated significant therapeutic potential in a variety of preclinical models, including those for cancer, neurodegenerative diseases, and inflammatory conditions.[1][2] Its biological activity is attributed to its ability to modulate multiple signaling pathways, including NF-κB, JAK/STAT, and PI3K/Akt, which are crucial in the pathogenesis of many diseases.[3][4]

Anti-Cancer Activity: A Quantitative Look at Efficacy

The anti-cancer properties of andrographolide have been extensively studied across a range of cancer cell lines and in vivo models. The compound has been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress tumor growth.[2][5]

In Vitro Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of andrographolide in various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
MCF-7Breast Cancer63.19 ± 0.0324[6]
32.90 ± 0.0248[6]
31.93 ± 0.0472[6]
T47DBreast Cancer46.472[7]
MDA-MB-231Breast Cancer65 ± 0.0224[6]
37.56 ± 0.0348[6]
30.56 ± 0.0372[6]
A549Non-Small Cell Lung Cancer70 (approx.)48[8]
HCT116Colon Cancer1.22Not Specified[9]
DU145Prostate Cancer1.24Not Specified[9]
C8161Malignant MelanomaNot SpecifiedNot Specified[10]
A375Malignant MelanomaNot SpecifiedNot Specified[10]
β-TC-6Insulinoma~1048[11]
In Vivo Tumor Growth Inhibition

Preclinical animal models provide crucial insights into the in vivo efficacy of a compound. The following table summarizes the tumor growth inhibition observed in mice treated with andrographolide.

Animal ModelCancer TypeTreatmentTumor Growth InhibitionReference
MMTV-PyMT Transgenic MiceLuminal-like Breast CancerAndrographolideSignificant inhibition of tumor growth and metastasis[5][8]
Xenograft Murine ModelA549 Non-Small Cell Lung CancerPaclitaxel (20 mg/kg) + Andrographolide (100 mg/kg)98%[12]
RIP1-Tag2 MiceInsulinomaAndrographolideSignificant suppression of tumor number and burden[11]

Anti-Inflammatory Effects: Modulation of Key Cytokines

Chronic inflammation is a hallmark of many diseases. Andrographolide has demonstrated potent anti-inflammatory effects by modulating the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[5][13]

Cell/Animal ModelConditionTreatmentEffect on Inflammatory MarkersReference
LPS-stimulated RAW264.7 cellsIn vitro inflammationAndrographolideDose-dependent inhibition of TNF-α, IL-6, and IL-1β release and mRNA expression[13]
High-Fat Diet-induced miceLiver inflammationAndrographolideDose-dependent inhibition of TNF-α, IL-1β, and IL-6 overproduction[3]
STZ-treated animal modelNeuroinflammationAndrographolideReduced levels of TNF-α and IL-1β[14]

Key Signaling Pathways Modulated by Andrographolide

The therapeutic effects of andrographolide are underpinned by its ability to interfere with key cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Andrographolide has been shown to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory and pro-survival genes.[5][15]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) Nucleus->Genes Induces Andrographolide Andrographolide Andrographolide->IKK Inhibits Andrographolide->NFkB Inhibits Translocation

Andrographolide inhibits the NF-κB signaling pathway.

JAK/STAT Signaling Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is crucial for cytokine signaling. Andrographolide can inhibit this pathway, leading to reduced inflammation and cell proliferation.[15][16][17][18]

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Genes Gene Expression (Proliferation, Inflammation) Nucleus->Genes Induces Andrographolide Andrographolide Andrographolide->JAK Inhibits Phosphorylation Andrographolide->STAT Inhibits Phosphorylation

Andrographolide inhibits the JAK/STAT signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a key regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is common in cancer. Andrographolide has been shown to inhibit the PI3K/Akt pathway, contributing to its anti-cancer effects.[4][19]

PI3K_Akt_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTOR->Downstream Regulates Andrographolide Andrographolide Andrographolide->PI3K Inhibits Andrographolide->Akt Inhibits Phosphorylation

Andrographolide inhibits the PI3K/Akt signaling pathway.

Experimental Protocols

A brief overview of the key experimental methodologies used in the cited preclinical studies is provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Principle: Viable cells with active metabolism convert MTT into a purple formazan product.[20][21]

  • Procedure:

    • Cells are seeded in 96-well plates and treated with varying concentrations of the test compound.

    • After a specific incubation period (e.g., 24, 48, or 72 hours), MTT solution is added to each well.

    • The plate is incubated to allow formazan crystal formation.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[20][22]

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[20]

  • Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.[20]

Western Blotting

Western blotting is a widely used technique to detect specific proteins in a sample.

  • Principle: It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The separated proteins are then transferred to a membrane where they are probed using antibodies specific to the target protein.

  • Procedure:

    • Protein Extraction: Cells or tissues are lysed to extract proteins.

    • Gel Electrophoresis (SDS-PAGE): Proteins are separated based on their molecular weight.

    • Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: The membrane is blocked to prevent non-specific antibody binding.

    • Antibody Incubation: The membrane is incubated with a primary antibody that specifically binds to the target protein, followed by a secondary antibody conjugated to a reporter enzyme.

    • Detection: The protein-antibody complex is detected using a substrate that reacts with the reporter enzyme to produce a detectable signal (e.g., chemiluminescence).[23][24][25]

In Vivo Animal Studies
  • Tumor Xenograft Models: Human cancer cells are implanted into immunocompromised mice. The mice are then treated with the test compound, and tumor growth is monitored over time. Tumor volume and weight are measured to assess the compound's efficacy.

  • Transgenic Mouse Models: Mice are genetically engineered to develop specific types of cancer (e.g., MMTV-PyMT for breast cancer). These models allow for the study of tumor development and metastasis in a more physiologically relevant context.

Conclusion

The preclinical data for andrographolide and its derivatives provide a strong foundation for their potential as therapeutic agents in oncology and inflammatory diseases. The consistent in vitro and in vivo efficacy, coupled with a growing understanding of their mechanisms of action at the molecular level, underscores the need for further investigation and clinical development. This guide offers a consolidated overview to aid researchers in navigating the existing data and designing future studies to unlock the full therapeutic potential of these promising natural compounds.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of (2E)-5-[(1R,4aS,5S,6R,8aS)-Decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-3-methyl-2-pente-1-nyl I(2)-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Assessment & Precautionary Measures

Due to the lack of specific toxicological data, this compound must be treated as hazardous.[1] Assume the substance may be toxic, and potentially more so than its individual components.[4] All handling and disposal preparations must occur within a certified laboratory chemical hood.[4]

Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn when handling the compound:

  • Appropriate chemical-resistant gloves (consult your institution's glove selection guide).

  • Safety goggles or face shield.

  • A lab coat.[5]

Waste Collection & Containment

Proper containment is critical to prevent environmental release and ensure safe handling.

  • Primary Container: Use a dedicated, leak-proof hazardous waste container made of a compatible material (e.g., HDPE - High-Density Polyethylene). The container must have a secure, screw-top cap.[6]

  • Labeling: All chemical containers, including waste, must be clearly labeled.[7] Affix a "Hazardous Waste" label to the container immediately. Use a pencil or permanent marker to fill in the following:

    • Full Chemical Name: (2E)-5-[(1R,4aS,5S,6R,8aS)-Decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-3-methyl-2-pente-1-nyl I(2)-D-glucopyranoside

    • Designation: Mark as "Unknown Toxicity."

    • Constituents: List all components of the waste, including any solvents used.

    • Hazard Class: Designate as "Research Chemical of Unknown Hazard."

    • Principal Investigator/Lab Contact: Your name and lab information.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your EHS office.[6] Store waste away from incompatible materials such as strong acids, bases, and oxidizing agents.[6]

Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated SAA at or near the point of generation.[2][6]

  • The SAA must be a secondary containment bin or tray.

  • Keep the waste container closed at all times except when adding waste.[8]

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in the SAA.[2]

  • The area should be inspected weekly for any signs of leakage.[6]

Disposal Procedure

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][8][9] Evaporation is not a permissible disposal method.[8]

  • Preparation: Ensure the waste container is securely capped and the label is complete and legible.

  • Request Pickup: Once the container is full (no more than 3/4 full to allow for expansion) or you are finished generating this waste, submit a hazardous waste pickup request to your institution's EHS or Research Safety office.[1][5]

  • Transfer: Follow your institution's specific procedures for transferring the waste to EHS personnel for final disposal.

The table below summarizes the key procedural information.

ParameterSpecificationRationale
Compound Status Novel research chemical; treat as hazardous.Lack of specific SDS and toxicological data requires a conservative approach.[1][4]
Primary PPE Chemical-resistant gloves, safety goggles, lab coat.To prevent skin and eye contact with a substance of unknown toxicity.[5]
Waste Container Compatible, leak-proof container with a screw-top cap.To prevent rupture, leakage, and environmental release.[6]
Waste Label Hazardous Waste Label with full chemical name, "Unknown Toxicity," accumulation date, and PI contact.Required by regulations for proper identification, tracking, and safe handling.[3][7]
Storage Location Designated Satellite Accumulation Area (SAA) with secondary containment.Ensures waste is stored safely at the point of generation and complies with regulations.[2][6]
Disposal Method Collection for disposal by institutional Environmental Health & Safety (EHS).Prohibited from drain or trash disposal; ensures environmentally sound and compliant disposal.[2][8][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and required steps for the proper disposal of this research chemical.

G cluster_prep 1. Preparation & Assessment cluster_contain 2. Containment & Labeling cluster_accumulate 3. Accumulation cluster_disposal 4. Final Disposal start Start: Generate Chemical Waste assess_hazard Assess Hazard: No SDS available. Treat as Unknown/Hazardous. start->assess_hazard don_ppe Wear Required PPE: Gloves, Goggles, Lab Coat assess_hazard->don_ppe prep_container Select Compatible Hazardous Waste Container don_ppe->prep_container label_container Affix & Complete Hazardous Waste Label prep_container->label_container add_waste Add Waste to Container (Keep closed when not in use) label_container->add_waste store_saa Store in Designated SAA (with secondary containment) add_waste->store_saa check_full Container Full or Waste Generation Complete? store_saa->check_full check_full->store_saa No request_pickup Submit Waste Pickup Request to EHS check_full->request_pickup Yes end End: Waste Transferred to EHS request_pickup->end

Disposal workflow for a research chemical with unknown hazards.

References

Personal protective equipment for handling (2E)-5-[(1R,4aS,5S,6R,8aS)-Decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-3-methyl-2-pente-1-nyl I(2)-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety Protocols for Handling Novel Diterpene Glycosides

This document provides immediate safety, handling, and disposal guidance for (2E)-5-[(1R,4aS,5S,6R,8aS)-Decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-3-methyl-2-pente-1-nyl I(2)-D-glucopyranoside. As the specific toxicological properties of this novel compound are not fully characterized, a conservative approach based on the principles of green chemistry and laboratory safety is mandatory.[1] This protocol is designed for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

The primary risk associated with novel research chemicals is the unknown hazard profile. Therefore, the compound must be handled as potentially hazardous. The core structure is related to labdane diterpenoids, such as Andrographolide, which are bioactive.[2] All personnel must review this protocol and the general principles of chemical safety before commencing work.

Assumed Hazard Summary

Hazard CategoryPotential RiskRecommended Precaution
Acute Toxicity (Oral, Dermal, Inhalation) Unknown. Assume moderate toxicity.Avoid direct contact, ingestion, and aerosol generation. Handle in a certified chemical fume hood.
Skin Corrosion / Irritation Unknown. May cause irritation upon contact.Wear appropriate gloves and a lab coat at all times.[3][4]
Eye Damage / Irritation Unknown. Particulates or splashes may cause serious irritation.Wear chemical splash goggles.[4]
Carcinogenicity / Mutagenicity No data available. Treat as an unknown risk.Use engineering controls (fume hood) and PPE to minimize exposure.
Personal Protective Equipment (PPE) Specifications

Appropriate PPE is the last line of defense after engineering and administrative controls.[1] The following PPE is mandatory when handling the compound in any form (solid or in solution).

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum 0.11 mm thickness). Change gloves immediately if contaminated.Prevents skin contact with the chemical.[3]
Eye Protection ANSI Z87.1-compliant chemical splash goggles.Protects eyes from splashes and airborne particulates. Safety glasses are insufficient.[4]
Body Protection Long-sleeved laboratory coat, fully buttoned.Protects skin and personal clothing from contamination.[3][4]
Footwear Closed-toe shoes covering the entire foot.Prevents injury from spills or dropped items.[3]
Respiratory Protection Not required if handled exclusively within a certified chemical fume hood. If weighing outside a hood, an N95 respirator is recommended.Minimizes inhalation of airborne powder.

Operational and Disposal Plans

The following procedural guidance outlines the step-by-step process for safely handling, using, and disposing of the compound.

Experimental Workflow: Handling and Preparation

This workflow minimizes exposure during routine laboratory operations such as weighing the compound and preparing solutions.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup Phase prep_ppe 1. Don Required PPE (Goggles, Lab Coat, Gloves) prep_hood 2. Verify Fume Hood (Check certification and airflow) prep_ppe->prep_hood prep_area 3. Prepare Work Area (Cover with absorbent liner) prep_hood->prep_area handle_weigh 4. Weigh Compound (Inside hood, on weigh paper) prep_area->handle_weigh handle_transfer 5. Transfer to Vessel (Use anti-static spatula) handle_weigh->handle_transfer handle_dissolve 6. Add Solvent & Dissolve (Keep vessel capped) handle_transfer->handle_dissolve cleanup_tools 7. Decontaminate Tools (Rinse with appropriate solvent) handle_dissolve->cleanup_tools cleanup_waste 8. Dispose of Consumables (Gloves, liner into waste bag) cleanup_tools->cleanup_waste cleanup_ppe 9. Doff PPE Correctly (Gloves first, then coat) cleanup_waste->cleanup_ppe cleanup_wash 10. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Weighing and Solution Preparation.

Hierarchy of Controls

To ensure maximum safety, a hierarchical approach to risk mitigation is employed. This strategy prioritizes engineering and administrative controls over sole reliance on PPE.

G elim Elimination (Most Effective) sub Substitution elim_desc Not applicable for required research. elim->elim_desc eng Engineering Controls sub_desc Use a less hazardous solvent if possible. sub->sub_desc admin Administrative Controls eng_desc Handling compound in a certified chemical fume hood. eng->eng_desc ppe Personal Protective Equipment (Least Effective) admin_desc Standard Operating Procedures (SOPs), training, restricted access. admin->admin_desc ppe_desc Gloves, splash goggles, lab coat, closed-toe shoes. ppe->ppe_desc

Caption: Hierarchy of Controls for Minimizing Chemical Exposure.

Disposal Plan

Since the compound is not explicitly listed as hazardous, it may fall under the category of non-hazardous chemical waste.[5][6] However, institutional EHS policies must be followed. Never dispose of chemical waste down the drain unless explicitly permitted.[7]

Step-by-Step Disposal Protocol

  • Aqueous Waste:

    • Collect all aqueous solutions containing the compound in a dedicated, sealed, and clearly labeled waste container.

    • The label must include: "Non-Hazardous Chemical Waste," the full chemical name, concentration, and the start date of accumulation.[6]

    • Contact your institution's Environmental Health & Safety (EHS) office for pickup and disposal guidance.

  • Solid Waste:

    • Place contaminated consumables (e.g., gloves, weigh paper, absorbent liners) in a sealed plastic bag or container.

    • Label the container as "Solid Laboratory Waste" and list the chemical contaminant.

    • Dispose of this container through the institutional chemical waste stream, not in the regular trash.[8]

  • Empty Containers:

    • The original container must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

    • Collect the first two rinsates as chemical waste.

    • Deface the original label on the empty container before disposal in the appropriate glass or plastic recycling bin.[8]

Disclaimer: This guidance is based on general laboratory safety principles for handling novel compounds. Always consult your institution's specific safety protocols and Chemical Hygiene Plan. If you have any doubts, contact your EHS department for clarification.[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-5-[(1R,4aS,5S,6R,8aS)-Decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-3-methyl-2-pente-1-nyl I(2)-D-glucopyranoside
Reactant of Route 2
(2E)-5-[(1R,4aS,5S,6R,8aS)-Decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-3-methyl-2-pente-1-nyl I(2)-D-glucopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.